H-Gly-gly-sar-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-10(4-7(13)14)6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVOOODVFIARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959773 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38937-80-3 | |
| Record name | Glycine, glycylglycyl-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38937-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-glycyl-sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038937803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38937-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of H-Gly-Gly-Sar-OH Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transport mechanism for the synthetic tripeptide analog, H-Gly-Gly-Sar-OH. The information presented herein is curated for an audience with a strong background in cellular and molecular biology, pharmacology, and drug development. This document details the primary transporter involved, the kinetics of transport, regulatory signaling pathways, and detailed experimental protocols for in vitro analysis.
Core Transport Mechanism: The Role of PEPT1
The transport of this compound across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1) , a member of the solute carrier family 15 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter responsible for the absorption of a vast array of di- and tripeptides from the intestinal lumen.[2]
The transport process is a form of secondary active transport , driven by a proton gradient. Specifically, PEPT1 functions as a proton-coupled oligopeptide symporter . The inwardly directed electrochemical proton gradient, maintained by the Na+/H+ exchanger on the apical membrane of enterocytes, provides the driving force for the uphill transport of peptides like this compound into the cell.[1][2] This mechanism is independent of sodium ions.
Quantitative Data on Peptide Transport
Table 1: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Mouse Jejunum
| Parameter | Value | Unit |
| Michaelis-Menten Constant (Km) | 9.96 | mM |
| Maximum Velocity (Vmax) | 233 | pmol/mg/20s |
| Nonsaturable Uptake Constant (Kd) | 8.06 | nL/mg/20s |
Table 2: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Caco-2 Cells
| Parameter | Value Range | Unit |
| Michaelis-Menten Constant (Km) | 0.7 - 2.4 | mM |
| Maximum Velocity (Vmax) | 8.4 - 21.0 | nmol/mg protein/10 min |
Experimental Protocols
The human colon adenocarcinoma cell line, Caco-2 , is the gold-standard in vitro model for studying intestinal drug and peptide transport. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with morphological and functional characteristics resembling those of small intestinal enterocytes, including the expression of PEPT1.
Caco-2 Cell Culture and Differentiation
A detailed protocol for the culture and differentiation of Caco-2 cells for transport studies is as follows:
-
Cell Seeding: Caco-2 cells are seeded onto polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture Medium: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 21-25 days to allow for complete differentiation and the formation of a tight monolayer. The culture medium should be replaced every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for accurate transport studies. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm2 is generally considered acceptable. Additionally, the permeability of a paracellular marker, such as 14C-mannitol, can be measured to confirm the tightness of the cell junctions.
This compound Transport Assay in Caco-2 Cells
The following is a step-by-step protocol for conducting a transport study of radiolabeled this compound:
-
Preparation of Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is prepared and its pH is adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestinal surface) and 7.4 for the basolateral side.
-
Cell Washing: The Caco-2 monolayers are washed twice with pre-warmed transport buffer.
-
Initiation of Transport: The transport study is initiated by adding the transport buffer containing a known concentration of radiolabeled this compound (e.g., 3H- or 14C-labeled) to the apical chamber.
-
Incubation: The cells are incubated at 37°C with gentle shaking. Aliquots are collected from the basolateral chamber at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). The volume removed is replaced with fresh, pre-warmed transport buffer.
-
Sample Analysis: The radioactivity in the collected aliquots is measured using a liquid scintillation counter.
-
Data Analysis: The cumulative amount of transported this compound is plotted against time. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
-
Inhibition Studies: To confirm the involvement of PEPT1, the transport assay can be repeated in the presence of a known PEPT1 inhibitor, such as Gly-Sar or a peptidomimetic drug. A significant reduction in the Papp value in the presence of the inhibitor would confirm PEPT1-mediated transport.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating PEPT1
The expression and activity of the PEPT1 transporter are regulated by complex signaling pathways at both the transcriptional and post-translational levels.
Caption: Transcriptional and post-translational regulation of PEPT1.
The intestine-specific expression of the SLC15A1 gene, which encodes PEPT1, is significantly influenced by the caudal-related homeobox 2 (Cdx2) transcription factor.[3] Cdx2 does not bind directly to the SLC15A1 promoter but rather interacts with the Sp1 transcription factor, which in turn binds to the promoter and drives gene expression.[3]
At the post-translational level, the activity of the PEPT1 protein can be modulated by phosphorylation. Protein Kinase C (PKC) has been shown to down-regulate PEPT1 activity, likely through direct phosphorylation of the transporter protein.[2][4]
Experimental Workflow for Caco-2 Permeability Assay
The following diagram illustrates the key steps in a Caco-2 permeability assay for assessing this compound transport.
Caption: Experimental workflow for this compound transport assay.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound and other peptidomimetics. By understanding the core transport mechanism, leveraging established quantitative data, and employing robust experimental protocols, the intestinal absorption and bioavailability of these compounds can be effectively characterized.
References
- 1. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinases C-Mediated Regulations of Drug Transporter Activity, Localization and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcription factor Cdx2 regulates the intestine-specific expression of human peptide transporter 1 through functional interaction with Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational Modifications of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Gly-Gly-Sar Peptide
A comprehensive overview of the structure, function, and experimental analysis of the Glycyl-Glycyl-Sarcosine tripeptide.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the tripeptide Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar). The majority of research has focused on the closely related and structurally similar dipeptide, Glycyl-Sarcosine (Gly-Sar). Therefore, this guide will provide a comprehensive overview of the structure and function of Gly-Sar as a representative model, with the understanding that many of its properties are likely to be comparable to the requested tripeptide.
Core Concepts: Structure and Properties
Glycyl-Glycyl-Sarcosine is a tripeptide composed of two glycine residues and one sarcosine (N-methylglycine) residue. The sequence, Gly-Gly-Sar, indicates that the N-terminal amino acid is glycine, followed by a second glycine, and the C-terminal amino acid is sarcosine.
The presence of sarcosine, an N-methylated amino acid, at the C-terminus is a key structural feature. This modification can significantly impact the peptide's conformational flexibility and its susceptibility to enzymatic degradation. Specifically, the methyl group on the nitrogen of the peptide bond between the second glycine and sarcosine can introduce steric hindrance and alter the electronic properties of the peptide backbone.
Physicochemical Properties
While specific experimental data for Gly-Gly-Sar is scarce, the properties of the constituent amino acids and the related dipeptide Gly-Sar can provide insights.
| Property | Description | Data for Gly-Sar |
| Molecular Formula | C7H13N3O4 | C5H10N2O3 |
| Molecular Weight | 203.19 g/mol | 146.14 g/mol |
| Appearance | Likely a white to off-white powder | White to off-white powder[1] |
| Solubility | Expected to be soluble in water | Soluble in water[1] |
| Melting Point | Not available | 198-202 °C (decomposes)[1] |
Functional Significance: A Substrate for Peptide Transporters
The primary known function of small peptides like Gly-Sar is their interaction with peptide transporters, particularly PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides in various tissues, most notably the intestine for nutrient absorption and the kidneys for reabsorption.
PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary protein breakdown products.
PEPT2 is primarily located in the kidneys, where it facilitates the reabsorption of peptides from the glomerular filtrate, thus conserving amino acids.
Gly-Sar is widely used as a model substrate in studies of PEPT1 and PEPT2 due to its high stability against enzymatic degradation by peptidases.[2][3] This stability is conferred by the N-methylated peptide bond.
Signaling Pathways and Transport Mechanisms
The transport of peptides like Gly-Sar via PEPT1 and PEPT2 is an active process driven by a proton gradient. The influx of the peptide is coupled with the influx of H+ ions. This proton-coupled transport mechanism is essential for the efficient uptake of peptides against their concentration gradient.
References
- 1. Gly-Sar [myskinrecipes.com]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of H-Gly-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of the tripeptide H-Gly-Gly-Sar-OH (Glycylglycylsarcosine). Sarcosine, the N-methylated derivative of glycine, imparts unique characteristics to this peptide, influencing its biological stability and transport. This document collates available data on its physicochemical properties, offers insights into its stability profile, and provides generalized experimental protocols for its analysis. This guide is intended to be a valuable resource for researchers in the fields of drug delivery, biochemistry, and pharmaceutical sciences who are working with or developing peptide-based therapeutics and diagnostics.
Core Chemical Properties
This compound is a synthetic tripeptide with the sequence Glycine-Glycine-Sarcosine. The presence of sarcosine, an N-methylated amino acid, at the C-terminus distinguishes its properties from simple glycine-containing tripeptides.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. Where direct experimental values for this compound are unavailable, estimates based on structurally similar compounds are provided and noted.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₁₃N₃O₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| CAS Number | 38937-80-3 | [1] |
| Appearance | White to off-white powder | Based on typical appearance of similar peptides. |
| Solubility in Water | Estimated to be > 40 mg/mL | Based on the solubility of the dipeptide H-Gly-Sar-OH, which is 41.67 mg/mL in water.[2] Ultrasonic treatment may be required to achieve this concentration.[2] |
| pKa₁ (α-COOH) | ~3.1 - 3.3 | Estimated based on the pKa of the C-terminal carboxyl group of Gly-Gly (pKa = 3.14). The N-methylation of the adjacent sarcosine is expected to have a minor effect. |
| pKa₂ (α-NH₃⁺) | ~7.9 - 8.2 | Estimated based on the pKa of the N-terminal amino group of Gly-Gly (pKa = 8.17). |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in biological systems. The N-methylation of the peptide bond between glycine and sarcosine confers a degree of resistance to enzymatic degradation.
General Stability Considerations
Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[3][4] Forced degradation studies are essential to elucidate the intrinsic stability of a peptide and to develop stability-indicating analytical methods.[3][4][5]
-
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under strongly acidic or basic conditions. The peptide bond preceding the sarcosine residue may exhibit different hydrolysis kinetics compared to the Gly-Gly bond.
-
Enzymatic Degradation: this compound is a known substrate for peptide transporters like PEPT1 and PEPT2.[6][7] While it is transported into cells, the N-methylated peptide bond in sarcosine provides resistance to degradation by some intracellular peptidases.[8] It has been shown to be taken up by Caco-2 cells and subsequently hydrolyzed to Gly-Gly and Sar.[1]
-
Storage: For long-term stability, this compound, like most peptides, should be stored in a lyophilized form at low temperatures. A common recommendation for similar peptides is storage at -20°C for up to a year, and at -80°C for up to two years.[2] Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Potential Degradation Pathways
The following diagram illustrates the potential chemical degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity and stability of peptides.[10][11]
Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 50% over 30 minutes. The exact gradient should be optimized to achieve adequate separation.
Detection: UV detection at 210-220 nm.
Workflow Diagram:
Caption: General workflow for HPLC analysis of this compound.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[12]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Lyophilized powder at 105°C for 24 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Characterize the major degradation products using mass spectrometry (LC-MS).
Logical Flow of Forced Degradation Study:
Caption: Logical flow for a forced degradation study of this compound.
Biological Context and Signaling
This compound is primarily utilized as a tool compound in cell-based assays to study the activity of peptide transporters, such as PEPT1 and PEPT2.[6][7] These transporters are crucial for the absorption of di- and tripeptides from the diet and for the reabsorption of peptides in the kidneys.
Significance in Drug Development: The affinity of a peptide-based drug for transporters like PEPT1 can significantly influence its oral bioavailability. Therefore, understanding the interaction of peptides like this compound with these transporters is vital for designing drugs with improved absorption characteristics.
Transport and Metabolism Pathway:
Caption: Cellular uptake and metabolism of this compound.
Conclusion
This compound is a valuable tool for studying peptide transport and has a stability profile that is influenced by the presence of a sarcosine residue. While specific quantitative data on its stability and physicochemical properties are limited, this guide provides a solid foundation based on available information and data from structurally related compounds. The generalized experimental protocols offer a starting point for researchers to develop and validate specific analytical methods for their applications. Further studies are warranted to fully characterize the degradation kinetics and to establish a comprehensive stability profile for this important tripeptide.
References
- 1. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. biopharminternational.com [biopharminternational.com]
The Role of H-Gly-Gly-Sar-OH in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Gly-Sar-OH, composed of two glycine residues and one sarcosine (N-methylglycine) residue, is emerging as a molecule of significant interest in the field of drug discovery. Its inherent properties, particularly its recognition by cellular uptake systems and its enhanced stability against enzymatic degradation, position it as a valuable tool in the design of novel therapeutics and drug delivery systems. This technical guide provides an in-depth overview of the core attributes of this compound and its constituent dipeptide, Gly-Sar, summarizing key quantitative data, outlining relevant experimental protocols, and illustrating associated biological pathways.
While direct quantitative data for the tripeptide this compound is limited in publicly available literature, extensive research on the closely related dipeptide, Gly-Sar, provides a strong foundation for understanding its potential. Gly-Sar is a well-established substrate for the human proton-coupled peptide transporter 1 (PEPT1), a key transporter in the small intestine responsible for the absorption of di- and tripeptides.[1][2] The N-methylation of the sarcosine residue in both Gly-Sar and this compound confers resistance to hydrolysis by peptidases, a critical feature for maintaining the integrity of peptide-based therapeutics in biological systems.[1][2]
This guide will delve into the specifics of PEPT1-mediated transport, the application of such peptides as linkers in antibody-drug conjugates (ADCs) and in prodrug strategies, and provide standardized protocols for their synthesis and evaluation.
Data Presentation: Quantitative Analysis of Peptide Transporter Interaction
The interaction of small peptides with the PEPT1 transporter is a critical determinant of their absorption and, by extension, their utility in oral drug delivery. The following tables summarize key kinetic parameters for the transport of the model dipeptide Gly-Sar, which serves as a proxy for understanding the potential behavior of this compound.
Table 1: Michaelis-Menten Constants for Gly-Sar Uptake via PEPT1
| Cell Line | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |
| Caco-2 | 0.88 | 6833 | [3] |
| Caco-2 (under oxidative stress) | 0.84 | 5022 | [3] |
| CHO (transfected with cPepT1) | 2.6 | 34.6 (nmol/mg protein/20 min) | [4] |
Table 2: Inhibition Constants (Ki) of Various Compounds on PEPT1-Mediated Gly-Sar Uptake in Caco-2 Cells
| Inhibitor | Ki (µM) | Reference |
| Losartan | 44 | [5] |
| Gly-Pro | 250 | [5] |
| Valaciclovir | 874 | [5] |
Core Applications in Drug Discovery
Enhancing Oral Bioavailability
The primary role of this compound in drug discovery is to leverage the PEPT1 transport system to improve the oral bioavailability of poorly absorbed drugs. By attaching this tripeptide moiety to a drug molecule, the resulting conjugate can be recognized and actively transported across the intestinal epithelium.
Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
Figure 1: Generalized workflow of an antibody-drug conjugate utilizing a cleavable peptide linker.
Prodrug Design
The concept of using this compound in prodrug design is to mask the active drug until it reaches its target site, thereby reducing off-target toxicity and improving the therapeutic index. The tripeptide can be attached to a functional group of the parent drug, and upon transport into the target cell, intracellular enzymes can cleave the peptide, releasing the active pharmacological agent.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general framework for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Sar-OH
-
Fmoc-Gly-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Sarcosine):
-
Dissolve Fmoc-Sar-OH (3 equivalents to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH as in step 3.
-
Couple to the resin-bound sarcosine for 2 hours.
-
Wash the resin.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH as in step 3.
-
Couple to the resin-bound Gly-Sar dipeptide for 2 hours.
-
Wash the resin.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product.
Figure 2: Workflow for the solid-phase synthesis of this compound.
PEPT1-Mediated Cellular Uptake Assay in Caco-2 Cells
This protocol describes a method to assess the uptake of a drug conjugate containing the this compound moiety in a Caco-2 cell model.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates
-
Hanks' Balanced Salt Solution (HBSS), pH 6.5 and 7.4
-
Test compound (drug conjugated to this compound)
-
Radiolabeled marker (e.g., [14C]mannitol)
-
Lysis buffer
-
Scintillation counter
-
Gly-Sar (as a competitive inhibitor)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
Add the test compound dissolved in HBSS (pH 6.5) to the apical (top) chamber. Include a radiolabeled marker to assess monolayer integrity.
-
To determine PEPT1-specific transport, run a parallel experiment with the addition of a competitive inhibitor like Gly-Sar (e.g., 20 mM) in the apical chamber.
-
Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Sample Collection: At each time point, collect samples from the basolateral chamber.
-
Cell Lysis: At the end of the experiment, wash the monolayers and lyse the cells to determine the intracellular concentration of the test compound.
-
Quantification: Analyze the concentration of the test compound in the basolateral samples and cell lysates using a suitable analytical method (e.g., LC-MS/MS). Quantify the radiolabeled marker using a scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and assess the reduction in uptake in the presence of the competitive inhibitor to confirm PEPT1-mediated transport.
Figure 3: Experimental workflow for a PEPT1-mediated cellular uptake assay.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself modulates intracellular signaling pathways. Its primary role in drug discovery is that of a transport moiety, facilitating the entry of conjugated drugs into cells via the PEPT1 transporter. The downstream effects on signaling pathways would be dependent on the nature of the active drug that is delivered.
Conclusion
This compound and its constituent dipeptide, Gly-Sar, represent valuable tools in modern drug discovery. Their ability to be recognized by the PEPT1 transporter, coupled with their enhanced enzymatic stability, makes them attractive for improving the oral bioavailability of drugs and for the targeted delivery of therapeutic agents as part of prodrugs or antibody-drug conjugates. While further research is needed to fully elucidate the specific transport kinetics and in vivo behavior of this compound itself, the extensive data available for Gly-Sar provides a robust framework for its application. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate this compound-based constructs in their drug discovery programs. As the demand for more effective and targeted therapies continues to grow, the strategic use of such peptide moieties is likely to play an increasingly important role.
References
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational modelling of H+-coupled peptide transport via human PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Dose Escalation on the In Vivo Oral Absorption and Disposition of Glycylsarcosine in Wild-Type and Pept1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Gly-Sar-OH as a Probe for PEPT1 Transporter: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a low-affinity, high-capacity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion.[3] Beyond its nutritional significance, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptide-based drugs and prodrugs, including certain antibiotics, antivirals, and ACE inhibitors.[2][3] This makes PEPT1 a critical target in drug discovery and development for enhancing the oral bioavailability of new chemical entities.
To investigate the function of PEPT1 and to screen for potential substrates or inhibitors, researchers rely on specific probe molecules. While PEPT1 transports a vast array of over 8,000 tripeptides, the most widely characterized and utilized probe is the dipeptide Glycyl-Sarcosine (Gly-Sar) .[4][5] The tripeptide specified, H-Gly-Gly-Sar-OH, is a theoretical substrate for PEPT1, but it is not the established tool compound for which extensive kinetic data and standardized protocols are available.
This guide will focus on the principles and methodologies for using peptide probes to study PEPT1, using the gold-standard probe, Gly-Sar, as the primary example. The experimental frameworks detailed herein are directly applicable to the study of other potential PEPT1 substrates, including tripeptides like this compound. Gly-Sar is favored due to its high stability against enzymatic degradation by intracellular peptidases, a result of the N-methylated peptide bond, ensuring that the measured uptake accurately reflects transport activity.[4][5]
Mechanism of PEPT1-Mediated Transport
PEPT1 functions as a symporter, co-transporting peptides and protons (H+) from the intestinal lumen into the enterocyte. This process is driven by an inwardly directed electrochemical proton gradient maintained across the apical membrane.[2][6] The transport is electrogenic, meaning it results in a net influx of positive charge. This mechanism allows the transporter to move substrates against their concentration gradient.
Caption: PEPT1 H+-Coupled Transport Mechanism.
Quantitative Data for PEPT1 Probe Transport
The interaction of a probe with PEPT1 is characterized by key kinetic parameters. The Michaelis-Menten constant (Km or Kt) reflects the substrate concentration at which the transport rate is half of its maximum, indicating the affinity of the probe for the transporter. The maximum transport velocity (Vmax) represents the efficiency of the transport process. For inhibitors, the IC50 value indicates the concentration required to inhibit probe uptake by 50%.
Table 1: Kinetic Parameters for Gly-Sar Transport via PEPT1
| Cell Model | Km / Kt (mM) | Vmax (nmol/mg protein/time) | Reference |
| Caco-2 Cells | 0.7 - 2.4 | 8.4 - 21.0 / 10 min | [7] |
| Caco-2 Cells | 0.86 | Not Specified | [4] |
| cPepT1-transfected CHO cells | 2.6 ± 0.3 | 34.6 ± 1.2 / 20 min | [8] |
| Xenopus oocytes (cPepT1) | 0.47 | Not Applicable (current amplitude) | [8] |
Table 2: IC50 Values of Known Inhibitors against Gly-Sar Uptake
| Inhibitor | Cell Model | IC50 (µM) | Reference |
| Losartan | Caco-2 Cells | ~44 (Calculated Kᵢ) | [4] |
| Gly-Pro | Caco-2 Cells | ~250 (Calculated Kᵢ) | [4] |
| Valacyclovir | Caco-2 Cells | ~874 (Calculated Kᵢ) | [4] |
Experimental Protocols
Studying PEPT1 activity typically involves in vitro cell-based assays. The human colorectal adenocarcinoma cell line, Caco-2, is the most common model as it spontaneously differentiates into a monolayer of polarized enterocytes that express PEPT1.[4][7]
Protocol 1: PEPT1-Mediated Uptake Assay in Caco-2 Cells
This protocol details the measurement of a peptide probe's uptake into Caco-2 cells.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[9]
-
Seed cells onto permeable supports (e.g., 12- or 24-well Transwell plates) at a density of approximately 2 x 10⁵ cells/cm².[9]
-
Allow cells to grow and differentiate for 21 days, changing the medium every other day. Monolayer integrity should be confirmed by measuring Transepithelial Electrical Resistance (TEER), with values >250 Ω·cm² being acceptable.[10]
-
-
Preparation of Buffers:
-
Uptake Buffer (pH 6.0): Prepare a MES-based buffer. A typical composition is: 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose. Adjust pH to 6.0.[4]
-
Wash Buffer (pH 7.4): Prepare an ice-cold phosphate-buffered saline (PBS) solution.
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).
-
Pre-incubate the cells with Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to acclimatize the cells and establish the proton gradient.
-
Initiate the uptake by replacing the buffer in the apical (upper) chamber with fresh Uptake Buffer (pH 6.0) containing the peptide probe (e.g., radiolabeled [¹⁴C]Gly-Sar or a specific concentration for LC-MS/MS analysis).
-
Incubate for a defined period (typically 10-30 minutes) at 37°C.[4][11]
-
Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer (pH 7.4) to remove extracellular probe.
-
-
Sample Processing and Quantification:
Caption: Experimental Workflow for a PEPT1 Uptake Assay.
Protocol 2: PEPT1 Inhibition Assay
This protocol is used to determine if a test compound inhibits PEPT1 by measuring its effect on the uptake of a known probe like Gly-Sar.
-
Follow steps 1 and 2 from the Uptake Assay protocol.
-
Inhibition Experiment:
-
Perform the uptake experiment (Step 3) as described above.
-
In the "Initiate the uptake" step, add the probe substrate (e.g., Gly-Sar at a concentration near its Km) along with varying concentrations of the test inhibitor compound.
-
Include a positive control (a known inhibitor like Gly-Pro) and a negative control (no inhibitor).
-
-
Data Analysis:
-
Quantify the probe uptake at each inhibitor concentration.
-
Plot the percentage of probe uptake relative to the negative control against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Regulation of PEPT1
PEPT1 expression and activity are not static; they are regulated by various signaling pathways in response to physiological and pathophysiological stimuli. Understanding this regulation is crucial for interpreting experimental results.
-
Substrate-Mediated Regulation: The presence of dipeptides like Gly-Gln or Gly-Sar in the intestinal lumen can upregulate PEPT1 expression at the transcriptional level, enhancing its own transport capacity.[3]
-
Inflammatory Signaling: In inflammatory conditions like IBD, bacterial peptides (e.g., muramyl dipeptide) can be transported by PEPT1, activating intracellular NOD2 and subsequent NF-κB signaling pathways, leading to a pro-inflammatory response.[1][14]
-
Transcriptional Control: Transcription factors such as Cdx2 and Nrf2 have been shown to directly bind to the PEPT1 gene promoter and stimulate its expression.[3]
-
Hormonal Regulation: Hormones including insulin, leptin, and ghrelin can modulate PEPT1 expression and activity, linking nutrient transport to the body's overall metabolic state.[3][15][16]
Caption: Key Regulatory Pathways of PEPT1 Expression.
Conclusion
While this compound is a potential substrate for PEPT1, the dipeptide Gly-Sar remains the cornerstone probe for studying this transporter's function and kinetics. Its high stability and the wealth of available data make it an ideal tool for screening drug candidates, elucidating transport mechanisms, and investigating the physiological regulation of PEPT1. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize peptide probes in the characterization of the PEPT1 transporter, a critical gateway for both nutrients and therapeutics.
References
- 1. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
- 12. Simultaneous determination of three dipeptides (JBP485, Gly-Sar and JBP923) in the cell lysates by liquid chromatography-tandem mass spectrometry: application to identify the function of the PEPT1 transfected cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of H-Gly-Gly-Sar-OH with SLC15A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solute carrier family 15 member 1 (SLC15A1), also known as peptide transporter 1 (PEPT1), is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides, as well as peptidomimetic drugs.[2][3] H-Gly-Gly-Sar-OH, a metabolically stable synthetic tripeptide, serves as a canonical substrate for SLC15A1 and is widely used to characterize its transport activity.[4] This guide provides a comprehensive overview of the interaction between this compound and SLC15A1, including quantitative transport kinetics, detailed experimental protocols, and the associated cellular transport pathways.
Quantitative Data on this compound Interaction with SLC15A1
The interaction between this compound (Gly-Sar) and SLC15A1 is characterized by specific transport kinetics. The following tables summarize key quantitative data from various in vitro and cellular studies.
Table 1: Transport Kinetics of this compound via SLC15A1
| Cell Line / System | K_m (mM) | V_max (nmol/mg protein/min) | Reference |
| Caco-2 | 0.88 | 683.3 | [5] |
| MDCK/hPEPT1 | Not specified | Not specified | [3] |
| CHO-K1 (cPepT1) | 2.6 | 1.73 | [6] |
Table 2: Inhibition of SLC15A1-mediated this compound Transport
| Inhibitor | Cell Line | IC_50 (µM) | K_i (µM) | Reference |
| Losartan | CHO-hPepT1-M5 | 37.0 | Not specified | [2] |
| Gly-Pro | Caco-2 | 257 | 250 | |
| Valaciclovir | Caco-2 | 894 | 874 | |
| Octreotide | CHO-hPepT1-M5 | 11.2 | Not specified | [2] |
| Pasireotide | CHO-hPepT1-M5 | 1.2 | Not specified | [2] |
Experimental Protocols
[14C]-H-Gly-Gly-Sar-OH Uptake Assay in SLC15A1-expressing Cells
This protocol describes a typical radiolabeled substrate uptake assay to measure the transport of this compound by SLC15A1 expressed in a mammalian cell line (e.g., MDCK/hPEPT1 or Caco-2).
Materials:
-
MDCK cells stably transfected with human PEPT1 (MDCK/hPEPT1) or Caco-2 cells
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
HBSS, pH 6.0
-
[14C]-H-Gly-Gly-Sar-OH
-
[3H]-Mannitol (as a marker for extracellular volume)
-
Test compounds (for inhibition studies)
-
Ice-cold HBSS
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Seed MDCK/hPEPT1 or Caco-2 cells in 24-well plates and grow to confluency. For Caco-2 cells, differentiate for at least 21 days to ensure adequate SLC15A1 expression.[7]
-
Pre-incubation: Aspirate the growth medium and wash the cell monolayers twice with HBSS, pH 7.4. Pre-incubate the cells for 20 minutes in HBSS, pH 7.4 at 37°C.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. To initiate the transport assay, add 400 µL of HBSS, pH 6.0 containing a known concentration of [14C]-H-Gly-Gly-Sar-OH (e.g., 17.9 µM) and [3H]-mannitol. For inhibition studies, include varying concentrations of the test compound in the uptake buffer.[3]
-
Incubation: Incubate the plates at 37°C with continuous shaking for a defined period (e.g., 5-10 minutes).
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) and incubate for at least 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a dual-channel scintillation counter for 14C and 3H.
-
Data Analysis: The amount of transported this compound is calculated by subtracting the non-specific binding and trapped extracellular substrate (as determined by [3H]-mannitol counts) from the total intracellular [14C] counts. Normalize the uptake to the protein concentration in each well. For kinetic studies, perform the assay with varying concentrations of this compound to determine K_m and V_max. For inhibition studies, calculate the IC_50 values.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Uptake Assay
Caption: Workflow for measuring this compound uptake via SLC15A1.
SLC15A1-Mediated Transport and Downstream Consequences
Caption: General mechanism of SLC15A1-mediated this compound transport.
Logical Relationship of SLC15A1 in Nutrient and Drug Absorption
References
- 1. mdpi.com [mdpi.com]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 4. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. H-Gly-Gly-Ile-OH peptide [novoprolabs.com]
- 7. vixra.org [vixra.org]
An In-depth Technical Guide to the Discovery and Synthesis of H-Gly-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Sar-OH, with a focus on its synthesis and biological relevance. While the specific discovery of this peptide is not extensively documented in publicly available literature, its structural components—glycine and sarcosine (N-methylglycine)—are fundamental amino acids. The synthesis of this compound can be efficiently achieved through standard solid-phase peptide synthesis (SPPS) methodologies. This guide details a robust protocol for its synthesis utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, including resin preparation, amino acid coupling, deprotection, and final cleavage and purification steps. Furthermore, this document explores the biological significance of this compound, primarily highlighting its role as a substrate for peptide transporters, a critical area of research in drug delivery and nutrient uptake.
Introduction
This compound is a tripeptide composed of two glycine residues followed by a single sarcosine residue. Its chemical formula is C7H13N3O4, with a molecular weight of 203.2 g/mol [1]. The presence of sarcosine, an N-methylated amino acid, can confer increased stability against enzymatic degradation compared to peptides composed solely of standard proteinogenic amino acids. This property makes sarcosine-containing peptides like this compound valuable tools in biochemical and pharmaceutical research.
The primary known biological function of this compound is its interaction with peptide transporters[1]. These transporters, such as PEPT-1, are crucial for the absorption of di- and tripeptides in the intestine and other tissues[2]. Understanding how peptides like this compound are recognized and transported is vital for the design of peptide-based drugs and prodrugs with improved oral bioavailability.
Synthesis of this compound
The synthesis of this compound is most effectively carried out using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process at each step.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis is provided in the table below.
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-Sar-OH | Peptide Synthesis Grade | Sigma-Aldrich |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Sigma-Aldrich |
| Wang Resin | 100-200 mesh, 1.0 mmol/g loading | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Sigma-Aldrich |
| N-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Sigma-Aldrich |
| Piperidine | ACS Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis follows a cyclical process of deprotection and coupling, culminating in the cleavage of the peptide from the resin and subsequent purification.
-
Resin Swelling: Swell Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Activation: In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
This cycle is repeated for the coupling of Fmoc-Gly-OH twice.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Amino Acid Activation: Activate the next amino acid (Fmoc-Gly-OH) as described in step 2.2.1.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin as described in step 2.2.1.
-
Final Fmoc Removal: Remove the N-terminal Fmoc group from the final glycine residue using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and gently agitate for 2 hours at room temperature[3][4][5].
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[6][7][8][9][10].
| Parameter | Condition |
| Column | Preparative C18 column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 20 mL/min (example for a specific column size) |
| Detection | UV at 220 nm |
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Result |
| Analytical RP-HPLC | Single sharp peak indicating >95% purity |
| Mass Spectrometry (ESI-MS) | [M+H]+ ion at m/z 204.2 |
| NMR Spectroscopy | Characteristic peaks corresponding to the protons of the glycine and sarcosine residues |
Biological Context and Signaling Pathways
This compound is recognized as a substrate for peptide transporters, which are membrane proteins responsible for the uptake of small peptides[1]. The most well-studied of these is the proton-coupled oligopeptide transporter 1 (PEPT-1), predominantly found in the brush border membrane of intestinal epithelial cells[2].
Caption: Solid-phase peptide synthesis (SPPS) workflow for this compound.
References
- 1. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. peptide.com [peptide.com]
- 10. protocols.io [protocols.io]
Physicochemical Characteristics of the Tripeptide Gly-Gly-Sar: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth overview of the core physicochemical characteristics of the tripeptide Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar). It is intended for researchers, scientists, and professionals in drug development who utilize this peptide as a research tool. The guide covers fundamental molecular properties, solubility, stability, and spectroscopic data. Furthermore, it details the peptide's interaction with the PEPT1 transporter and the associated regulatory signaling pathways. Detailed experimental protocols for characterization and transport assays are provided, supplemented with workflow and pathway diagrams to facilitate comprehension and application in a laboratory setting.
Introduction
Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar) is a synthetic tripeptide composed of two glycine residues and one sarcosine (N-methylglycine) residue. Its structure makes it a valuable tool in biochemical and pharmaceutical research. The presence of the N-methylated peptide bond in the sarcosine residue confers significant resistance to enzymatic degradation by peptidases.[1] This enhanced stability makes Gly-Gly-Sar an ideal model substrate for studying peptide transport mechanisms across biological membranes, particularly via the proton-coupled peptide transporter 1 (PEPT1), without the confounding factor of rapid breakdown.[1] Understanding its fundamental physicochemical properties is critical for its effective use in experimental design, from formulation and delivery to interpreting transport kinetics.
Core Physicochemical Properties
The essential physicochemical properties of Gly-Gly-Sar are summarized in the table below, followed by a detailed discussion of each characteristic.
Table 1: Summary of Physicochemical Properties of Gly-Gly-Sar
| Property | Value | Note / Reference |
| Molecular Formula | C₇H₁₃N₃O₄ | --- |
| Molecular Weight | 203.20 g/mol | --- |
| CAS Number | 38937-80-3 | --- |
| Appearance | White to off-white powder | General observation for synthetic peptides. |
| Calculated Isoelectric Point (pI) | ~5.9 | Calculated as the average of terminal group pKa values.[2][3] |
| Solubility | High in aqueous solutions | Inferred from the hydrophilic nature of its constituent amino acids.[4][5] |
| Stability | High resistance to peptidases | Due to the N-methylated peptide bond of the sarcosine residue.[1] |
Molecular Structure and Weight
Gly-Gly-Sar consists of a chain of three amino acid residues: an N-terminal glycine, a central glycine, and a C-terminal sarcosine. The molecular formula is C₇H₁₃N₃O₄, corresponding to a monoisotopic mass of 203.0855 Da and an average molecular weight of 203.20 g/mol .
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] For Gly-Gly-Sar, which is composed of neutral amino acids, the pI is primarily determined by the pKa values of the N-terminal amino group (pKa ≈ 9.6) and the C-terminal carboxyl group (pKa ≈ 2.3). The pI can be estimated by averaging these two pKa values.[2][3]
pI ≈ (pKa₁ + pKa₂) / 2 = (2.3 + 9.6) / 2 ≈ 5.95
This calculated pI suggests that the peptide will have minimal solubility at a pH of approximately 5.9 and will carry a net positive charge in more acidic solutions and a net negative charge in more basic solutions.[5]
Solubility
Stability
A key feature of Gly-Gly-Sar is its enhanced stability against enzymatic cleavage. The peptide bond between the second glycine and the N-methylated sarcosine residue is resistant to the action of many common peptidases.[1] This property is crucial for its use in transport studies, as it ensures that the transported molecule remains intact. Like most peptides, it may be susceptible to hydrolytic degradation under strongly acidic or basic conditions, particularly at elevated temperatures. Stability studies are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the parent peptide over time.
Spectroscopic Characterization
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for the quantification and identification of peptides.[8][9] In electrospray ionization (ESI) positive mode, Gly-Gly-Sar (MW = 203.2) is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 204.2.
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide's sequence through fragmentation. Collision-induced dissociation (CID) typically cleaves the peptide bonds, generating a predictable series of b- and y-ions.
-
b-ions contain the N-terminus.
-
y-ions contain the C-terminus.
For Gly-Gly-Sar, the major expected fragments would be:
-
b₂-ion (Gly-Gly fragment): m/z 115.05
-
y₁-ion (Sar fragment): m/z 90.05
-
y₂-ion (Gly-Sar fragment): m/z 147.08
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for determining the three-dimensional structure of peptides in solution.[10][11]
-
¹H NMR: Provides information on the number and environment of protons. Key signals for Gly-Gly-Sar would include distinct peaks for the α-protons of the two glycine residues, the α-protons and N-methyl protons of sarcosine, and the amide protons.
-
¹³C NMR: Shows signals for each unique carbon atom, helping to confirm the overall structure.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign signals to specific residues and determine through-bond and through-space connectivities, respectively, confirming the amino acid sequence and providing information about the peptide's conformation.[11][12]
Biological Transport and Interaction
PEPT1-Mediated Transport
Gly-Gly-Sar is a well-established substrate for the intestinal and renal peptide transporter PEPT1 (SLC15A1).[1][13] This transporter is responsible for the absorption of dietary di- and tripeptides and many peptide-like drugs. The transport of Gly-Gly-Sar via PEPT1 is an active process driven by a proton gradient, and its uptake is therefore pH-dependent, with optimal transport occurring under slightly acidic conditions.[14]
Regulation of Transport by the PI3K/AKT Pathway
The expression and activity of peptide transporters like PEPT1 can be regulated by intracellular signaling pathways. Studies have shown that the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, can modulate PEPT1 expression.[15][16][17] Activation of this pathway, for instance by growth factors, can lead to increased PEPT1 on the cell surface, thereby enhancing the uptake of substrates like Gly-Gly-Sar. This link is significant for understanding how nutrient sensing and cellular metabolic status can influence peptide absorption.
Experimental Protocols
This section provides generalized protocols for key experiments related to the characterization and analysis of Gly-Gly-Sar.
Solubility Determination (Gravimetric Method)
This protocol determines the solubility of the peptide in a given solvent at various temperatures.
-
Preparation: Add an excess amount of Gly-Gly-Sar powder to a known volume of the desired solvent (e.g., deionized water) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., using a shaking incubator) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely (e.g., using a vacuum concentrator or by lyophilization).
-
Quantification: Weigh the container with the dried peptide residue. The mass of the dissolved peptide is the final weight minus the initial weight of the container.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
-
Repeat: Repeat steps 1-7 for different temperatures to determine the temperature-dependent solubility profile.[18]
Stability Analysis by RP-HPLC
This method assesses the chemical stability of Gly-Gly-Sar under various stress conditions (e.g., pH, temperature).
-
Stock Solution: Prepare a stock solution of Gly-Gly-Sar at a known concentration (e.g., 1 mg/mL) in water or a suitable buffer.
-
Stress Conditions: Aliquot the stock solution into different buffers of varying pH (e.g., pH 2, 7, 9) or incubate at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take a sample from each condition and immediately stop any further degradation (e.g., by freezing or adding a quenching agent).
-
HPLC Analysis: Analyze each sample by RP-HPLC.
-
Column: C18 column (typical for peptides).[19]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[20]
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: A linear gradient from low %B to high %B to elute the peptide and any degradation products.
-
Detection: UV detector at 214 nm (peptide bond absorption).
-
-
Data Analysis: Quantify the peak area of the intact Gly-Gly-Sar at each time point. Plot the percentage of remaining peptide versus time to determine the degradation kinetics. Identify degradation products by comparing retention times to standards or by using LC-MS.
Quantification by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying Gly-Gly-Sar in complex matrices like cell lysates.[21]
-
Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of Gly-Gly-Sar into the same matrix as the unknown samples (e.g., blank cell lysate).
-
Add an internal standard (e.g., a stable isotope-labeled version of the peptide) to all samples, standards, and controls.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
LC Conditions:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phases: As described in the HPLC protocol (Section 5.2).
-
Gradient: A fast gradient optimized for the elution of the target peptide.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two specific transitions for both the analyte and the internal standard. For Gly-Gly-Sar, this could be:
-
m/z 204.2 → 147.1 (loss of Gly)
-
m/z 204.2 → 90.1 (y₁-ion)
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the standards. Use this curve to determine the concentration of Gly-Gly-Sar in the unknown samples.
Peptide Transport Assay in Cell Culture
This assay measures the uptake of Gly-Gly-Sar into cells expressing the PEPT1 transporter, such as the Caco-2 cell line.[22][23]
-
Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated, polarized monolayer.
-
Preparation: Wash the cell monolayers with a transport buffer (e.g., MES-buffered saline, pH 6.0, to provide the proton gradient).
-
Uptake Initiation: Add transport buffer containing a known concentration of Gly-Gly-Sar (and any inhibitors, if applicable) to the apical side of the monolayer.
-
Incubation: Incubate for a specific period (e.g., 10-30 minutes) at 37°C. A parallel incubation at 4°C can be run as a negative control for active transport.
-
Uptake Termination: Rapidly wash the monolayers three times with ice-cold buffer to remove any non-internalized peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile solution) to release the intracellular contents.
-
Quantification: Quantify the amount of Gly-Gly-Sar in the cell lysate using the LC-MS/MS method described above (Section 5.3).
-
Data Analysis: Normalize the amount of transported peptide to the total protein content of the lysate and the incubation time to calculate the uptake rate.
Conclusion
The tripeptide Gly-Gly-Sar possesses a unique combination of physicochemical properties—namely high aqueous solubility, predictable charge characteristics, and enhanced enzymatic stability—that establish it as an invaluable tool for biological and pharmaceutical research. Its well-defined interaction with the PEPT1 transporter makes it a gold-standard substrate for investigating nutrient absorption, peptidomimetic drug transport, and the signaling pathways that regulate these processes. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize Gly-Gly-Sar in their studies, facilitating reproducible and robust experimental outcomes.
References
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. youtube.com [youtube.com]
- 4. licensedpeptides.com [licensedpeptides.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine [agris.fao.org]
- 19. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 20. Formic acid - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Peptide transport assay for TAP function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vitro Intestinal Absorption of H-Gly-Gly-Sar-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro models used to assess the intestinal absorption of the tripeptide H-Gly-Gly-Sar-OH. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages data from its close structural analogs, Gly-Gly and Gly-Sar, to predict its transport characteristics. The primary transporter responsible for the intestinal uptake of small peptides is the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity, proton-coupled transporter. This document details the experimental protocols for the most common in vitro models, including the Caco-2 cell line and the Ussing chamber, and presents available quantitative data for analogous peptides. Furthermore, it elucidates the key signaling pathways known to regulate PEPT1 expression and function, providing a foundational understanding for researchers investigating the oral delivery of peptide-based therapeutics.
Introduction: The Role of PEPT1 in Peptide Absorption
The oral bioavailability of many peptide-based drugs is limited by their poor permeability across the intestinal epithelium. However, small peptides, including di- and tripeptides, can be efficiently absorbed via carrier-mediated transport systems. The principal transporter for these molecules in the small intestine is the Peptide Transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter that utilizes a proton gradient to move a wide variety of di- and tripeptides from the intestinal lumen into the enterocytes.[2][3] Its broad substrate specificity makes it a key player in the absorption of peptidomimetic drugs.[4]
This compound, a tripeptide, is expected to be a substrate for PEPT1. Understanding its interaction with this transporter is crucial for predicting its oral absorption and developing effective delivery strategies. This guide will explore the in vitro models used to characterize this process.
In Vitro Models for Intestinal Absorption
The Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption.[5] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[5] This model is widely used to assess the permeability of compounds and to study their mechanism of transport.
The Ussing Chamber System
The Ussing chamber is an ex vivo system used to measure the transport of ions, nutrients, and drugs across epithelial tissues, such as a segment of the intestine.[6][7][8] The tissue is mounted between two half-chambers, separating the mucosal (apical) and serosal (basolateral) sides. This setup allows for the precise control of the experimental conditions on both sides of the tissue and the measurement of transepithelial transport.[6][7]
Quantitative Data for this compound Analogs
As of the latest literature review, no direct quantitative data for the Caco-2 permeability or transport kinetics of this compound have been published. Therefore, data from the structurally similar dipeptide Gly-Sar (glycylsarcosine) and the dipeptide Gly-Gly (glycylglycine) are presented as the best available surrogates to estimate the transport characteristics of this compound.
| Peptide | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Michaelis-Menten Constant (Km) (mM) | Maximum Transport Velocity (Vmax) (nmol/mg protein/min) | Source(s) |
| Gly-Sar | Caco-2 cells | Not explicitly stated in the provided results, but implied to be a PEPT1 substrate. | 0.84 - 0.88 | 502.2 - 683.3 | |
| Gly-Gly | Rat small intestine (isolated loop) | Not applicable | 15.9 - 16.0 | 0.64 - 0.86 (µmol/min/cm) |
Note: The Vmax for Gly-Gly is presented in different units due to the nature of the in situ experiment. Direct comparison with the Caco-2 data for Gly-Sar should be made with caution. The provided data for Gly-Sar Vmax was converted from nmol/(g protein10 min) to nmol/(mg proteinmin) for consistency.
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a generalized procedure based on established methods for assessing peptide transport across Caco-2 monolayers.
4.1.1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transport studies, seed Caco-2 cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
4.1.2. Transport Experiment:
-
Prior to the experiment, wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with 25 mM MES, pH 6.0 for the apical side and HBSS buffered with 25 mM HEPES, pH 7.4 for the basolateral side).
-
To measure apical to basolateral (A-B) transport, add the transport buffer containing the test peptide (e.g., 10 µM this compound) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Incubate the cells at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
To assess the integrity of the cell monolayer, measure the transepithelial electrical resistance (TEER) before and after the experiment using a voltohmmeter. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or mannitol, can be measured.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4.1.3. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the peptide in the donor chamber (µmol/cm³).
Ussing Chamber Experimental Protocol
This protocol provides a general framework for studying peptide transport across isolated intestinal tissue.
4.2.1. Tissue Preparation:
-
Euthanize a small animal (e.g., rat or mouse) according to approved animal welfare protocols.
-
Excise a segment of the desired intestinal region (e.g., jejunum).
-
Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Gently strip the muscle layers to isolate the mucosal-submucosal layer.
-
Mount the tissue segment between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
4.2.2. Experimental Setup and Measurement:
-
Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Ringer bicarbonate buffer.
-
Equilibrate the tissue for a period of 20-30 minutes.
-
Monitor the tissue viability and integrity by measuring the transepithelial potential difference (PD) and short-circuit current (Isc).
-
Add the radiolabeled or unlabeled test peptide to the mucosal chamber.
-
At specific time points, collect samples from the serosal chamber for analysis.
-
Quantify the amount of transported peptide using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).
Regulation of PEPT1 Expression and Function
The transport activity of PEPT1 is regulated by various signaling pathways, which can influence its expression at the transcriptional level and its function at the post-translational level.
Signaling Pathways
Several key signaling pathways have been implicated in the regulation of PEPT1:
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: Activation of these pathways has been shown to modulate PEPT1 activity. For instance, activation of PKC can lead to an increase in PEPT1-mediated transport.
-
Mitogen-Activated Protein (MAP) Kinase Pathway: This pathway is involved in the long-term regulation of PEPT1 expression in response to various stimuli, including the presence of dipeptides in the intestinal lumen.
-
PI3K/Akt Pathway: Studies have shown that the PI3K/Akt signaling pathway is involved in regulating the absorption of small peptides by modulating PEPT1 expression.[4]
Caption: Regulation of PEPT1 transporter expression and function.
Experimental Workflow for Investigating PEPT1-Mediated Transport
Caption: Caco-2 permeability assay workflow for this compound.
Conclusion
While direct experimental data for the in vitro intestinal absorption of this compound is currently unavailable, the information gathered from its structural analogs, Gly-Sar and Gly-Gly, strongly suggests that it is a substrate for the PEPT1 transporter. The Caco-2 cell model and the Ussing chamber system are robust platforms for experimentally verifying and quantifying the transport of this tripeptide. The detailed protocols and understanding of the regulatory pathways of PEPT1 provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at characterizing the oral bioavailability of this compound and other peptide-based drug candidates. Future studies should focus on generating specific kinetic data for this compound to validate the predictions made from its analogs and to further refine its drug development profile.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Properties and regulation of Gly-Sar uptake and transport in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 7. Kinetics of mucosal influx of glycylsarcosine, glycine and leucine into hamster jejunum and ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of H-Gly-Gly-Sar-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Gly-Gly-Sar-OH is a tripeptide of interest in various research fields. Accurate and sensitive quantification of this peptide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in cell lysates. The method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The dipeptide glycyl-sarcosine (Gly-Sar) is frequently used for studying PEPT-1-mediated transport due to its increased stability against enzymatic degradation from its N-methylated peptide bond.[1]
This method is particularly applicable to high-throughput screening for inhibitors and substrates of peptide transporters like PEPT-1, which plays a significant role in the intestinal absorption of di- and tripeptides and various therapeutics.[1]
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from cell lysates.
-
Reagents:
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Internal Standard (IS) spiking solution (e.g., H-Gly-Gly-[¹³C₃]-Sar-OH in a suitable solvent)
-
Ultrapure water with 0.1% Formic Acid (FA)
-
-
Protocol:
-
To 50 µL of cell lysate in a 96-well plate, add 25 µL of the IS spiking solution.
-
For calibration standards and quality control (QC) samples, add 5 µL of the respective spiking solution. For unknown samples, add 5 µL of a compensation solution (e.g., 95:5 H₂O/ACN with 0.1% FA).
-
Add 180 µL of ACN with 0.1% FA to precipitate proteins.
-
Centrifuge the plate for 10 minutes at approximately 800 x g.
-
Transfer the supernatant for direct injection into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple-stage quadrupole mass spectrometer coupled with a UPLC system.
-
Liquid Chromatography (LC):
-
Column: Waters Cortecs UPLC® HILIC column (90 Å, 1.6 µm, 2.1 × 50 mm)[1]
-
Column Temperature: 60 °C[1]
-
Mobile Phase A: 95:5 H₂O/ACN (v/v) + 0.1% FA[1]
-
Mobile Phase B: ACN + 0.1% FA[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Gradient: An isocratic elution with 16% Mobile Phase A and 84% Mobile Phase B is maintained for 3 minutes.[1]
-
-
Mass Spectrometry (MS):
Quantitative Data Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance.
Table 1: Mass Spectrometry Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 204.1 | 90.1 | 0.1 | 25 | 15 |
| IS (H-Gly-Gly-[¹³C₃]-Sar-OH) | 207.1 | 93.1 | 0.1 | 25 | 15 |
Note: The precursor ion for this compound is [M+H]⁺. The product ion m/z 90.1 corresponds to the y₁ fragment of Gly-Sar, a structurally related compound, indicating a similar fragmentation pattern is expected.[1][2] The values for cone voltage and collision energy are typical starting points and should be optimized for the specific instrument used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.00–5000 nM[2] |
| Correlation Coefficient (r²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (in 50 µL cell lysate)[1] |
| Intra-day Precision (%CV) | < 10.2%[2] |
| Inter-day Precision (%CV) | < 10.2%[2] |
| Accuracy (% Bias) | Within ±5.6%[2] |
| Recovery | Consistent across QC levels |
| Matrix Effect | Minimal and compensated by IS[1] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
PEPT-1 Mediated Peptide Transport Pathway
References
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of three dipeptides (JBP485, Gly-Sar and JBP923) in the cell lysates by liquid chromatography-tandem mass spectrometry: application to identify the function of the PEPT1 transfected cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Gly-Sar-OH as a PEPT1 Substrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), also known as solute carrier family 15 member 1 (SLC15A1), is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidneys.[1][2][3] It plays a crucial role in the absorption of dietary di- and tripeptides.[3][4] PEPT1 is a high-capacity, low-affinity transporter that recognizes a broad range of substrates, including various peptidomimetic drugs such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][2] This characteristic makes PEPT1 a significant target in drug development for enhancing the oral bioavailability of poorly permeable drugs through prodrug strategies.[1]
H-Gly-Gly-Sar-OH, a metabolically stable analogue of the dipeptide Gly-Gly, is a well-established and widely used model substrate for studying PEPT1-mediated transport in vitro.[5][6] Its resistance to cellular peptidases ensures that uptake measurements accurately reflect the transport activity of PEPT1. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize PEPT1 function, assess the inhibitory potential of test compounds, and investigate the regulation of PEPT1 activity.
Data Presentation
Table 1: Kinetic Parameters of this compound Transport via PEPT1
| Cell Line/System | K_m_ (mM) | V_max_ (nmol/mg protein/10 min) | Reference |
| Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 | [7] |
| Caco-2 (Control) | 0.88 | 68.33 | [8] |
| Caco-2 (H₂O₂ treated) | 0.84 | 50.22 | [8] |
| CHO (cPepT1-transfected) | 2.6 | 346 | [9] |
| Mouse Jejunum | 9.96 | 2.33 (pmol/mg/20 sec) | [10] |
| Pichia pastoris (human PEPT1) | 0.86 | - | [11] |
| Pichia pastoris (rat PEPT1) | 0.16 | - | [11] |
| Pichia pastoris (mouse PEPT1) | 0.30 | - | [11] |
K_m_ (Michaelis-Menten constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the transporter for the substrate. V_max_ (maximum velocity) represents the maximum rate of transport.
Table 2: Inhibition Constants (IC₅₀ and K_i_) of Known PEPT1 Inhibitors using this compound as a Substrate
| Inhibitor | Cell Line | IC₅₀ (µM) | K_i_ (µM) | Reference |
| Losartan | Caco-2 | 45.1 ± 15.8 | 44 | [1] |
| Gly-Pro | Caco-2 | 257 ± 28 | 250 | [1] |
| Valacyclovir | Caco-2 | 894 ± 309 | 874 | [1] |
| Losartan | CHO-hPepT1-M5 | 37.0 ± 4.8 | - | [2] |
IC₅₀ is the concentration of an inhibitor that reduces the response (in this case, this compound uptake) by 50%. K_i_ is the inhibition constant, which reflects the binding affinity of the inhibitor to the transporter.
Experimental Protocols & Methodologies
Cell Lines and Culture Conditions
PEPT1 transport studies are commonly performed in human colon adenocarcinoma Caco-2 cells, which endogenously express PEPT1 and differentiate into a polarized monolayer of enterocyte-like cells.[4] Alternatively, non-human cell lines with low endogenous transporter expression, such as Madin-Darby canine kidney (MDCK) or Chinese hamster ovary (CHO) cells, can be stably transfected to express human PEPT1 (hPEPT1).[12]
-
Caco-2 Cells: Culture in DMEM supplemented with 10% fetal bovine serum, 1% nonessential amino acids, and 1% penicillin-streptomycin. For transport assays, seed cells on permeable supports (e.g., Transwell®) and allow them to differentiate for 18-21 days to form a confluent, polarized monolayer.
-
PEPT1-transfected MDCK or CHO Cells: Culture in the appropriate medium for the host cell line, supplemented with a selection antibiotic (e.g., G418) to maintain PEPT1 expression.
Protocol 1: this compound Uptake Assay
This protocol is designed to measure the uptake of this compound into a confluent monolayer of cells expressing PEPT1.
Materials:
-
PEPT1-expressing cells (e.g., differentiated Caco-2 cells) cultured in 24- or 96-well plates.
-
MES Uptake Buffer (pH 6.0): 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, 5.54 mM glucose.[1]
-
Radiolabeled this compound ([³H] or [¹⁴C]Gly-Sar) or non-labeled this compound for LC-MS/MS analysis.
-
Ice-cold MES Uptake Buffer (pH 6.0).
-
Cell Lysis Buffer (e.g., 10% aqueous NH₄OH or RIPA buffer).
-
Scintillation cocktail (for radiolabeled substrate) or appropriate solvent for LC-MS/MS.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Wash the cell monolayer twice with pre-warmed (37°C) MES Uptake Buffer (pH 6.0).
-
Initiate the uptake by adding the MES Uptake Buffer containing a known concentration of this compound (e.g., 20 µM for inhibition studies, or a range of concentrations for kinetic studies).[1]
-
Incubate the cells at 37°C for a short period (e.g., 10 minutes) on a rotary shaker.[2]
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold MES Uptake Buffer.[2]
-
Lyse the cells by adding Cell Lysis Buffer and incubating for 30 minutes at room temperature.
-
Collect the cell lysate for analysis.
-
Determine the protein concentration in each well using a protein assay to normalize the uptake data (e.g., in pmol/mg protein/min).
Protocol 2: PEPT1 Inhibition Assay
This protocol is used to determine the inhibitory potential of a test compound on PEPT1-mediated this compound uptake.
Procedure:
-
Follow steps 1 of the Uptake Assay protocol.
-
Initiate the uptake by adding the MES Uptake Buffer containing a fixed concentration of this compound (typically below its K_m_, e.g., 20 µM) and a range of concentrations of the test compound.[1]
-
Include a positive control inhibitor (e.g., losartan) and a vehicle control (no inhibitor).[1]
-
Follow steps 3-7 of the Uptake Assay protocol.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Workflow for PEPT1 uptake and inhibition assays.
Caption: GIP signaling pathways regulating PEPT1.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose-dependent insulinotropic polypeptide-mediated signaling pathways enhance apical PepT1 expression in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of signal transduction mediated by the human GIPR splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1 from Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. | Semantic Scholar [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of PI3K/Akt and MEK/ERK Signalling in cAMP/Epac-Mediated Endothelial Barrier Stabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H-Gly-Gly-Sar-OH Uptake Assay in Transfected Cell Lines
Introduction
The solute carrier family 15 (SLC15), particularly the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are crucial for the absorption and disposition of di- and tripeptides in the intestine and kidneys, respectively. Their ability to transport a broad range of peptide-like drugs, such as β-lactam antibiotics and ACE inhibitors, makes them a key focus in drug discovery and development for improving oral bioavailability.[1][2]
While the user specified the tripeptide H-Gly-Gly-Sar-OH, the dipeptide Glycyl-Sarcosine (Gly-Sar) is the most widely utilized model substrate for studying PEPT1-mediated transport.[2] This is due to its high stability against enzymatic degradation conferred by the N-methylated peptide bond.[3] These application notes will focus on protocols using Gly-Sar as the probe substrate in cell lines transiently or stably transfected with peptide transporters, a common method for characterizing the interaction of new chemical entities with these transporters.
Assay Principle
The core of the assay involves the use of mammalian cell lines (e.g., HEK293, CHO) that do not endogenously express the transporter of interest.[4][5] These cells are transfected with a plasmid encoding the human PEPT1 transporter. The transfected cells that now overexpress PEPT1 are then incubated with Gly-Sar. The rate of Gly-Sar uptake into the cells is measured, typically using either a radiolabeled substrate ([³H]Gly-Sar) or by quantifying the intracellular concentration of non-labeled Gly-Sar via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6] By comparing uptake in PEPT1-transfected cells to mock-transfected (control) cells, the specific contribution of the transporter can be determined. This system allows for the determination of transport kinetics (Kₘ, Vₘₐₓ) and the screening of compounds for their potential to inhibit PEPT1-mediated transport (IC₅₀).[1]
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells with hPEPT1
This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells, which are widely used due to their high transfection efficiency.[5][7]
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Expression plasmid containing human PEPT1 (hPEPT1) cDNA
-
Empty vector for mock transfection (negative control)
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well cell culture plates (24- or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well of a 24-well plate, dilute ~0.5 µg of PEPT1 plasmid DNA (or empty vector for control) into Opti-MEM™.
-
In a separate tube, dilute the transfection reagent into Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression. The uptake assay is typically performed 48 hours post-transfection.
Protocol 2: Radiolabeled Gly-Sar Uptake Assay
This method uses [³H]Gly-Sar or [¹⁴C]Gly-Sar for sensitive detection of transporter activity.
Materials:
-
PEPT1-transfected and mock-transfected cells in 24-well plates
-
Uptake Buffer: MES-buffered saline (50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 5.54 mM glucose), adjusted to pH 6.0.[3] The acidic pH is crucial as PEPT1 is a proton-coupled transporter.[8]
-
Radiolabeled Substrate: [³H]Gly-Sar or [¹⁴C]Gly-Sar
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: 48 hours post-transfection, aspirate the culture medium from the wells.
-
Washing: Gently wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
-
Pre-incubation: Add 0.2 mL of Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 0.2 mL of Uptake Buffer containing a known concentration of radiolabeled Gly-Sar (and test inhibitors, if applicable).
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. Ensure this time point falls within the linear range of uptake.
-
Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold PBS per well.
-
Cell Lysis: Add 0.3 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: In parallel wells, determine the total protein content using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).
Protocol 3: LC-MS/MS-based Gly-Sar Uptake Assay
This method offers high sensitivity and specificity for quantifying non-radiolabeled Gly-Sar and is suitable for high-throughput screening.[2][3]
Materials:
-
PEPT1-transfected and mock-transfected cells in 96-well plates
-
Uptake Buffer (pH 6.0)
-
Non-labeled Gly-Sar
-
Ice-cold PBS
-
Lysis/Precipitation Solution: Acetonitrile with an internal standard (e.g., deuterated Gly-Sar)
-
LC-MS/MS system
Procedure:
-
Assay Setup: Follow steps 1-5 from Protocol 2, using non-labeled Gly-Sar. The assay is typically performed in 96-well plates for higher throughput.[3]
-
Stop and Lyse: Terminate the uptake by aspirating the solution and washing three times with ice-cold PBS. After the final wash, add 100 µL of ice-cold acetonitrile containing the internal standard to each well to lyse the cells and precipitate proteins simultaneously.
-
Sample Preparation:
-
Seal the plate and agitate for 15 minutes.
-
Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate Gly-Sar from matrix components using a suitable chromatography column (e.g., HILIC or reversed-phase).
-
Quantify Gly-Sar using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Gly-Sar and the internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of Gly-Sar. Calculate the intracellular concentration of Gly-Sar in the samples and normalize to the protein content of parallel wells.
Data Presentation and Analysis
Quantitative data from uptake assays should be clearly summarized to facilitate interpretation and comparison.
Table 1: Example Kinetic Parameters for Gly-Sar Uptake
This table presents typical Michaelis-Menten constants (Kₘ) and maximum transport velocities (Vₘₐₓ) for PEPT1-mediated Gly-Sar transport. Lower Kₘ values indicate higher affinity.
| Cell Line | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/10 min) | Reference |
| Caco-2 | Gly-Sar | 0.7 - 2.4 | 8.4 - 21.0 | [8] |
| CHO/hPEPT1 | Gly-Sar | ~0.9 | ~3x higher than Caco-2 | [4] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and cell passage number.[8]
Table 2: Example Inhibition of Gly-Sar Uptake in PEPT1-Expressing Cells
This table shows the inhibitory potency (IC₅₀ and Kᵢ) of known PEPT1 substrates and inhibitors against a fixed concentration of Gly-Sar.
| Cell Line | Inhibitor | Gly-Sar Conc. | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Caco-2 | Losartan | 20 µM | 45.1 ± 15.8 | 44 | [3] |
| Caco-2 | Glycyl-proline (Gly-Pro) | 20 µM | 257 ± 28 | 250 | [3] |
| Caco-2 | Valacyclovir | 20 µM | 894 ± 309 | 874 | [3] |
| HeLa-hPEPT1 | Valacyclovir | Not specified | Inhibited | Not determined | [6][9] |
Visualizations
PEPT1-Mediated Transport Mechanism
Caption: PEPT1 symport mechanism driven by a proton gradient.
General Workflow for Gly-Sar Uptake Assay
Caption: Step-by-step workflow for the Gly-Sar uptake assay.
References
- 1. bioivt.com [bioivt.com]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 681608 - TP_TRANSPORTER: inhibition of Gly-Sar uptake (Gly-Sar: 20 uM) in PEPT1-expressing CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transfected hek293 cells: Topics by Science.gov [science.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.vtt.fi [cris.vtt.fi]
Application Note: Screening for PEPT1 Inhibitors Using Gly-Gly-Sar
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1), is a proton-coupled oligopeptide transporter predominantly expressed in the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidney.[1] PEPT1 plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion.[1][2] Beyond its physiological role, PEPT1 is a key player in pharmacokinetics, mediating the oral absorption of a variety of peptide-based drugs, including certain antibiotics, antivirals, and ACE inhibitors.[1][3] Consequently, identifying and characterizing inhibitors of PEPT1 is of significant interest in drug development to understand and predict drug-drug interactions and to modulate the bioavailability of therapeutic agents.
This application note provides a detailed protocol for a cell-based assay to screen for PEPT1 inhibitors using the stable dipeptide Glycyl-sarcosine (Gly-Gly-Sar) as a probe substrate. Gly-Gly-Sar is an ideal substrate for these assays as it exhibits high stability against enzymatic degradation.[2][4] The protocols described herein are applicable to cell lines that endogenously express PEPT1, such as Caco-2 cells, as well as to engineered cell lines overexpressing the transporter, for example, Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.
Principle of the Assay
The screening assay is based on the principle of competitive inhibition. The uptake of a labeled probe substrate, typically radiolabeled [³H]Gly-Gly-Sar or a fluorescently tagged derivative, is measured in the presence and absence of a test compound. A reduction in the intracellular accumulation of the labeled Gly-Gly-Sar in the presence of the test compound indicates potential inhibition of PEPT1. The potency of the inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the PEPT1-mediated transport of Gly-Gly-Sar by 50%.
Quantitative Data: Inhibition of PEPT1-Mediated Gly-Gly-Sar Uptake
The following table summarizes the IC₅₀ values for several known PEPT1 inhibitors, as determined by the Gly-Gly-Sar uptake assay in various cell models. This data serves as a reference for assay validation and comparison of newly identified inhibitors.
| Inhibitor | Cell Model | Gly-Gly-Sar Concentration | IC₅₀ (µM) | Reference |
| Losartan | CHO-hPepT1-M5 | 20 µM | 37.0 ± 4.8 | [5] |
| Losartan | Caco-2 | 20 µM | 45.1 ± 15.8 | [4] |
| Gly-Pro | Caco-2 | 20 µM | 257 ± 28 | [4] |
| Valacyclovir | Caco-2 | 20 µM | 894 ± 309 | [4] |
| Valacyclovir | hPepT1-transfected HeLa | Not Specified | ~5000 (complete inhibition) | [6] |
| Pasireotide | CHO-hPepT1-M5 | Not Specified | 530 ± 110 | [5] |
| Octreotide | CHO-hPepT1-M5 | Not Specified | 4200 ± 1600 | [5] |
Experimental Protocols
Protocol 1: PEPT1 Inhibition Assay in Caco-2 Cells
This protocol is adapted for Caco-2 cells, which endogenously express PEPT1 and form polarized monolayers, mimicking the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
96-well cell culture plates
-
Uptake Buffer (MES Buffer, pH 6.0): 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄·7H₂O, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose.[4]
-
Labeled Gly-Gly-Sar (e.g., [³H]Gly-Gly-Sar)
-
Test compounds and reference inhibitors (e.g., Losartan)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10% NH₄OH or RIPA buffer)
-
Scintillation cocktail (for radiolabeled substrate) or fluorescence plate reader
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 6.25 x 10⁴ cells/cm².[4]
-
Cell Differentiation: Culture the cells for 14-21 days to allow for differentiation and formation of a confluent monolayer with optimal PEPT1 expression.
-
Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) MES buffer (pH 6.0).
-
Pre-incubation: Add 100 µL of MES buffer containing the desired concentrations of the test compound or reference inhibitor to each well. Incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: To initiate the transport assay, add 100 µL of MES buffer containing labeled Gly-Gly-Sar (final concentration typically 20 µM) and the test compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) on a rotary shaker (450 rpm).[5]
-
Termination of Uptake: To stop the uptake, rapidly aspirate the solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.[5]
-
Quantification:
-
For radiolabeled Gly-Gly-Sar, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
For fluorescently labeled Gly-Gly-Sar, measure the fluorescence intensity using a plate reader.
-
-
Protein Normalization: Determine the protein concentration in each well using a BCA assay to normalize the uptake data.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: PEPT1 Inhibition Assay in Stably Transfected HEK293 or CHO Cells
This protocol is suitable for high-throughput screening using a cell line that overexpresses PEPT1, leading to a more robust signal.
Materials:
-
HEK293 or CHO cells stably transfected with human PEPT1
-
Appropriate cell culture medium and supplements
-
Same buffers and reagents as in Protocol 1
Procedure:
-
Cell Seeding: Seed the PEPT1-expressing cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[5] Allow the cells to attach and grow for 24-48 hours.
-
Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed (37°C) MES buffer (pH 6.0).[5]
-
Initiation of Uptake and Incubation: Add 100 µL of MES buffer containing labeled Gly-Gly-Sar (final concentration typically 20 µM) and a range of concentrations of the test compound. Incubate for 10 minutes at 37°C on a rotary shaker (450 rpm).[5]
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold MES buffer.[5]
-
Cell Lysis and Quantification: Follow steps 8-11 from Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for Screening PEPT1 Inhibitors using a Gly-Gly-Sar Uptake Assay.
Simplified PEPT1 Regulatory Pathway
Caption: Simplified overview of key pathways regulating PEPT1 expression and activity.
Conclusion
The Gly-Gly-Sar uptake assay is a robust and reliable method for identifying and characterizing inhibitors of the PEPT1 transporter. The protocols provided can be adapted for both endogenously expressing cell lines like Caco-2 and for high-throughput screening in engineered cell lines. The quantitative data for known inhibitors serves as a valuable benchmark for assay validation. Understanding the interactions of novel chemical entities with PEPT1 is essential for modern drug development, and this application note provides the necessary framework for conducting these critical investigations.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of H-Gly-Gly-Sar-OH in Animal Models
These application notes provide a detailed overview of in vivo studies utilizing the dipeptide H-Gly-Gly-Sar-OH (Glycylsarcosine, Gly-Sar) in animal models, specifically focusing on its oral absorption and disposition. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug delivery studies.
Introduction
This compound is a stable dipeptide analogue commonly used as a probe for the peptide transporter 1 (PEPT1), which is highly expressed in the small intestine. Due to its stability against enzymatic degradation, Gly-Sar is an ideal model substrate for studying the in vivo activity of PEPT1 and for investigating the potential of this transporter to enhance the oral bioavailability of peptide-based drugs. The following sections detail the experimental protocols and quantitative data from a key in vivo study investigating the dose-dependent oral absorption of Gly-Sar in wild-type and PEPT1 knockout mice.
Experimental Protocols
This section outlines the detailed methodology for an in vivo study evaluating the oral absorption and disposition of this compound.
Animal Models
-
Species: Mouse
-
Strains: Wild-type and Pept1 knockout mice.
-
Justification: The use of both wild-type and Pept1 knockout mice allows for the direct assessment of PEPT1's role in the intestinal absorption of Gly-Sar.
Materials and Reagents
-
Test Article: [³H]Glycylsarcosine ([³H]Gly-Sar)
-
Vehicle: Appropriate aqueous buffer for oral administration.
Dosing and Administration
-
Route of Administration: Oral gavage.
-
Dose Range: 1, 10, 100, 1000, and 5000 nmol/g body weight.[1][2] This wide dose range allows for the evaluation of both low and high substrate concentrations, reflecting physiological ranges of di/tripeptides in the intestinal lumen after protein digestion.[1]
-
Dose Preparation: [³H]Gly-Sar is diluted in the vehicle to the desired concentrations for administration.
Pharmacokinetic Study: Blood Sampling
-
Sampling Time Points: Serial blood samples are collected over a period of 480 minutes post-administration.[1][2]
-
Sample Processing: Blood samples are processed to harvest plasma for subsequent analysis.
-
Analysis: The concentration of [³H]Gly-Sar in plasma is determined, and the area under the plasma concentration-time curve (AUC) is calculated.
Tissue Distribution Study
-
Dose: A single oral gavage of 10 nmol/g [³H]Gly-Sar is administered.[1][2]
-
Sampling Time: Tissues and blood are collected 1 hour after dosing.[1][2]
-
Tissues Collected: Various organs and tissues are harvested to determine the distribution of the dipeptide.
-
Analysis: The concentration of [³H]Gly-Sar in each tissue is quantified.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo study of this compound.
Table 1: Area Under the Plasma Concentration-Time Curve (AUC) of Gly-Sar in Wild-Type vs. Pept1 Knockout Mice
| Time Interval | AUC Reduction in Knockout vs. Wild-Type Mice |
| 2 hours | 60% |
| 4 hours | 45% |
| 8 hours | 30% |
| Data derived from a study evaluating the in vivo oral absorption of Gly-Sar.[1][2] |
Table 2: Rate of Absorption of Gly-Sar
| Parameter | Reduction in Knockout vs. Wild-Type Mice |
| Partial AUC (0-120 min) | 60% |
| The partial AUC was used as an indicator of the rate of absorption.[1][2] |
Table 3: Dose Proportionality of Gly-Sar AUC
| Genotype | Proportional Dose Range | Observations at Higher Doses |
| Wild-Type | 1 to 100 nmol/g | Minor decrements at 1000 and 5000 nmol/g |
| Pept1 Knockout | 1 to 100 nmol/g | Minor decrements at 1000 and 5000 nmol/g |
| The AUC of Gly-Sar was found to be proportional to the dose in both genotypes over the specified range.[1][2] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo analysis of this compound.
Conclusion
The provided data and protocols demonstrate that the oral absorption of this compound is significantly mediated by the PEPT1 transporter. In Pept1 knockout mice, both the rate and extent of Gly-Sar absorption are substantially reduced.[1][2] These findings are critical for researchers utilizing Gly-Sar as a PEPT1 probe and for those developing peptide-based therapeutics that target this transporter for enhanced oral delivery. The dose-proportionality observed at lower concentrations suggests a saturable transport mechanism at higher doses, which is consistent with carrier-mediated transport.
References
- 1. Effect of Dose Escalation on the In Vivo Oral Absorption and Disposition of Glycylsarcosine in Wild-Type and Pept1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dose escalation on the in vivo oral absorption and disposition of glycylsarcosine in wild-type and Pept1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Gly-Sar-OH in Peptide-Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Gly-Gly-Sar-OH, also known as Glycyl-glycyl-sarcosine (Gly-Gly-Sar), is a stable tripeptide analog invaluable for investigating peptide-drug interactions, particularly those involving the human peptide transporter 1 (PEPT-1 or SLC15A1). Due to an N-methylated peptide bond, Gly-Gly-Sar exhibits high resistance to enzymatic degradation by intracellular di-peptidases, making it an ideal model substrate for transport studies.[1] PEPT-1 is a key transporter in the small intestine responsible for the absorption of dietary di- and tripeptides. Crucially, it also facilitates the uptake of numerous peptide-based drugs and prodrugs, such as beta-lactam antibiotics, ACE inhibitors, and antiviral agents like valacyclovir.[1] Therefore, understanding the kinetics of Gly-Gly-Sar transport provides a robust framework for characterizing the absorption and transport of new chemical entities and assessing their potential for drug-drug interactions at the level of PEPT-1.
This document provides detailed application notes and experimental protocols for utilizing this compound in competitive inhibition assays to screen for PEPT-1 substrates and inhibitors.
Data Presentation
The following tables summarize key quantitative data for this compound transport kinetics and its inhibition by known PEPT-1 substrates and inhibitors. This data is essential for experimental design and validation.
Table 1: Kinetic Parameters of this compound Uptake
| Cell Line | Method | Km (µM) | Vmax (nmol/mg protein/time) | Reference |
| Caco-2 | [14C]Gly-Sar Uptake | 880 | 6833 / 10 min | [2] |
| Caco-2 | [14C]Gly-Sar Uptake (H₂O₂ stressed) | 840 | 5022 / 10 min | [2] |
| CHO (cPepT1-transfected) | [³H]Gly-Sar Uptake | 2600 ± 300 | 34.6 ± 1.2 / 20 min | [3] |
Table 2: Inhibition of this compound Uptake in Caco-2 Cells
| Compound | Type | IC₅₀ (µM) | Ki (µM) | Reference |
| Gly-Pro | Substrate | 257 ± 28 | 250 | [1] |
| Losartan | Inhibitor | 45.1 ± 15.8 | 44 | [1] |
| Valacyclovir | Prodrug Substrate | 894 ± 309 | 874 | [1] |
| Aciclovir | Non-substrate | No inhibition | - | [1] |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for the intestinal barrier as it spontaneously differentiates into a monolayer of polarized enterocytes.[4]
-
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Permeable membrane inserts (e.g., Transwell®) for 12- or 24-well plates
-
-
Protocol:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For transport assays, seed the cells onto permeable membrane inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 19-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
The integrity of the cell monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).
-
This compound Transport and Inhibition Assay
This protocol describes a competitive inhibition assay to determine the IC₅₀ of a test compound against the uptake of this compound.
-
Materials:
-
Differentiated Caco-2 cell monolayers on permeable inserts
-
This compound
-
Test compound
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 6.0)
-
Internal Standard (IS) for LC-MS/MS (e.g., Glycyl-[¹³C₃]-sarcosine)
-
Methanol for cell lysis and protein precipitation
-
-
Protocol:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).
-
Pre-incubate the cells with transport buffer (pH 6.0) in the apical chamber for 20 minutes at 37°C to acclimatize the cells to the acidic pH required for PEPT-1 activity.
-
Prepare solutions of this compound (e.g., 20 µM) and the test compound at various concentrations in the apical transport buffer (pH 6.0).
-
Remove the pre-incubation buffer and add the solutions containing this compound and the test compound to the apical chamber. Add fresh transport buffer (pH 7.4) to the basolateral chamber.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).
-
For cell lysis, add a pre-chilled solution of methanol containing the internal standard to each well.
-
Incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Collect the cell lysate and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantification by UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (example): [1]
-
Column: Cortecs UPLC® HILIC column (90 Å, 1.6 µm, 2.1 × 50 mm)
-
Mobile Phase A: H₂O/Acetonitrile (95/5, v/v) + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Elution: Isocratic, e.g., 16% A / 84% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60°C
-
-
Mass Spectrometry Conditions (example): [1][5]
-
Ionization Mode: Positive ESI
-
Monitoring Mode: Selected Reaction Monitoring (SRM)
-
Mass Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 147.0 → Product ion m/z 90.0
-
Internal Standard (Glycyl-[¹³C₃]-sarcosine): Precursor ion [M+H]⁺ m/z 150.0 → Product ion m/z 93.0
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound.
-
Quantify the intracellular concentration of this compound in the samples.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for a this compound transport inhibition assay.
Caption: Simplified signaling pathways regulating PEPT-1 activity and expression.
References
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tot.mpob.gov.my [tot.mpob.gov.my]
- 5. Simultaneous determination of three dipeptides (JBP485, Gly-Sar and JBP923) in the cell lysates by liquid chromatography-tandem mass spectrometry: application to identify the function of the PEPT1 transfected cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Transport Kinetics of H-Gly-Gly-Sar-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transport of small peptides and peptidomimetic drugs across biological membranes is a critical area of study in drug discovery and development. The tripeptide H-Gly-Gly-Sar-OH serves as a valuable probe substrate for investigating the kinetics of peptide transporters, primarily the proton-coupled oligopeptide transporters PEPT1 and PEPT2. PEPT1, a high-capacity, low-affinity transporter found predominantly in the apical membrane of intestinal epithelial cells, plays a crucial role in the absorption of dietary peptides and peptide-like drugs.[1] In contrast, PEPT2 is a low-capacity, high-affinity transporter primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate.[2]
Understanding the transport kinetics of this compound provides valuable insights into the mechanisms of intestinal absorption and renal handling of peptide-based therapeutics. This document provides detailed experimental protocols for characterizing the transport kinetics of this compound using in vitro cell-based assays.
Core Concepts: Peptide Transport
The transport of di- and tripeptides like this compound across the apical membrane of intestinal or renal epithelial cells is an active process mediated by PEPT1 and PEPT2. This transport is coupled to an inwardly directed proton gradient, making it an electrogenic process.[1][3] The general mechanism involves the binding of a proton to the transporter, followed by the binding of the peptide substrate, which induces a conformational change in the transporter to facilitate translocation across the membrane.
Figure 1: PEPT1-mediated transport of this compound.
Experimental Design and Protocols
The following sections detail the necessary protocols for conducting a comprehensive study of this compound transport kinetics. The Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes expressing PEPT1, is a commonly used model for intestinal transport studies.[4][5] Alternatively, MDCK cells stably transfected with human PEPT1 or PEPT2 can be utilized for more specific transporter characterization.[6][7]
Figure 2: Experimental workflow for transport kinetics study.
Protocol 1: Caco-2 Cell Culture for Transport Assays
-
Cell Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.[5]
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity: Before conducting transport studies, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and typically greater than 250 Ω·cm2.
Protocol 2: Transepithelial Transport Assay
-
Buffer Preparation:
-
Apical Buffer (pH 6.0): Hank's Balanced Salt Solution (HBSS) buffered with 10 mM MES (2-(N-morpholino)ethanesulfonic acid).
-
Basolateral Buffer (pH 7.4): HBSS buffered with 10 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
-
Pre-incubation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS (pH 7.4). Pre-incubate the cells for 20-30 minutes at 37°C with the respective apical (pH 6.0) and basolateral (pH 7.4) buffers.
-
Transport Initiation: Remove the pre-incubation buffers. Add the apical buffer containing varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 mM) to the apical compartment. Add fresh basolateral buffer to the basolateral compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, 60, 90, 120 minutes) to determine the initial linear uptake rate.
-
Sample Collection: At the end of the incubation period, collect samples from the apical and basolateral compartments.
-
Cell Lysis: Wash the cell monolayers three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol-water solution).
-
Sample Analysis: Quantify the concentration of this compound in the apical, basolateral, and cell lysate samples using a validated analytical method such as LC-MS/MS.
Protocol 3: Inhibition Assay to Confirm Transporter-Mediated Uptake
-
Inhibitor Selection: Choose a known high-affinity substrate or inhibitor of PEPT1, such as Gly-Sar or a cephalosporin antibiotic.[7]
-
Assay Procedure: Follow the transepithelial transport assay protocol (Protocol 2). In a parallel set of experiments, co-incubate a fixed concentration of this compound with a high concentration of the selected inhibitor in the apical buffer.
-
Data Comparison: Compare the transport rate of this compound in the presence and absence of the inhibitor. A significant reduction in transport in the presence of the inhibitor confirms the involvement of PEPT1.
Data Presentation and Analysis
The quantitative data obtained from the transport assays should be summarized in tables for clear comparison. The primary kinetic parameters to be determined are the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax).
Table 1: Concentration-Dependent Uptake of this compound
| Substrate Concentration (mM) | Initial Transport Rate (nmol/mg protein/min) |
| 0.1 | Insert Data |
| 0.5 | Insert Data |
| 1.0 | Insert Data |
| 2.5 | Insert Data |
| 5.0 | Insert Data |
| 10.0 | Insert Data |
| 20.0 | Insert Data |
Data Analysis:
-
Calculate the initial transport rate (v) at each substrate concentration ([S]). The rate is typically normalized to the total protein content of the cell lysate.
-
Plot the transport rate (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis:
-
v = (Vmax * [S]) / (Km + [S])
-
-
The analysis will yield the values for Km and Vmax.
Table 2: Kinetic Parameters for this compound Transport
| Kinetic Parameter | Value | Units |
| Km | Insert Data | mM |
| Vmax | Insert Data | nmol/mg protein/min |
| Passive Diffusion (Papp) | Insert Data | cm/s |
Note: Passive diffusion can be estimated from transport at 4°C or in the presence of a potent inhibitor.[8]
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the detailed investigation of this compound transport kinetics. By employing these experimental designs, researchers can accurately determine key kinetic parameters, elucidate the role of specific transporters, and gain a deeper understanding of the factors governing the cellular uptake of small peptides. This information is invaluable for the rational design and development of peptide-based drugs with improved oral bioavailability and predictable pharmacokinetic profiles.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Stoichiometry and kinetics of the high-affinity H+-coupled peptide transporter PepT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Functional expression of novel peptide transporter in renal basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caco-2 Monolayer Integrity Testing in Gly-Gly-Sar Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely utilized in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium.[1][2] The integrity of this monolayer is paramount for obtaining reliable data in permeability assays, such as those involving the dipeptide Gly-Gly and the tripeptide Gly-Gly-Sar.
This document provides detailed protocols for assessing Caco-2 monolayer integrity using two standard methods: Transepithelial Electrical Resistance (TEER) measurement and Lucifer Yellow (LY) permeability assay.[1][3] Adherence to these protocols will ensure the validity of data obtained from subsequent Gly-Gly-Sar permeability studies.
Key Experiments and Methodologies
Caco-2 Cell Culture and Seeding on Transwell® Inserts
Objective: To establish a confluent and differentiated Caco-2 cell monolayer on a permeable support.
Protocol:
-
Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in T-75 flasks using Minimum Essential Eagle Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin solution. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Subculture: Passage the cells upon reaching 80-90% confluency. It is advisable not to use cells beyond passage number 30 to maintain consistent permeability characteristics.[5]
-
Seeding on Inserts:
-
Pre-wet Transwell® inserts (e.g., 0.4 µm pore size) with cell culture medium for at least 2 minutes.[6]
-
Trypsinize confluent Caco-2 cells and resuspend them in fresh medium.
-
Seed the cells onto the apical side of the inserts at a density of 3.5 x 10^5 cells/mL.[7]
-
Add fresh medium to the basolateral compartment of the companion plate.
-
-
Differentiation: Culture the cells for 21 days to allow for complete differentiation and formation of a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.[1]
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To quantitatively measure the electrical resistance across the Caco-2 monolayer, which is an indicator of tight junction formation.
Protocol:
-
Equilibration: Before measurement, allow the cell culture plates to equilibrate to room temperature for at least 30 minutes.
-
Instrumentation: Use a voltohmmeter equipped with "chopstick" electrodes (e.g., Millicell® ERS-2).[7]
-
Sterilization: Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) before each measurement.[8]
-
Measurement:
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.[8]
-
Ensure the electrodes are positioned consistently and do not touch the monolayer.
-
Record the resistance reading in ohms (Ω).
-
-
Calculation:
-
Measure the resistance of a blank Transwell® insert without cells.
-
Subtract the blank resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².[8]
-
A TEER value of ≥ 200 Ω·cm² is generally considered acceptable for proceeding with permeability assays.[9]
-
Lucifer Yellow Permeability Assay
Objective: To assess the integrity of the paracellular pathway by measuring the passage of a fluorescent marker, Lucifer Yellow, which has low membrane permeability.
Protocol:
-
Preparation:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[10]
-
-
Dosing:
-
Add a solution of Lucifer Yellow (typically 100 µM in HBSS) to the apical compartment.[11]
-
Add fresh HBSS to the basolateral compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 70-90 rpm) for 1-2 hours.[5][11]
-
Sampling: After incubation, collect samples from the basolateral compartment.
-
Quantification:
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of Lucifer Yellow in the receiver compartment per time).
-
A is the surface area of the insert (cm²).
-
C0 is the initial concentration of Lucifer Yellow in the donor compartment.
-
-
A low Papp value for Lucifer Yellow is indicative of a tight monolayer.
-
Data Presentation
The following table summarizes the acceptance criteria for Caco-2 monolayer integrity before initiating a Gly-Gly-Sar permeability assay.
| Parameter | Method | Acceptance Criteria | Rationale |
| Transepithelial Electrical Resistance (TEER) | Voltohmmeter with "chopstick" electrodes | ≥ 200 Ω·cm²[9] | Indicates the formation of robust tight junctions between cells, restricting paracellular flux. |
| Lucifer Yellow Permeability | Fluorescence Spectroscopy | Low Papp value (e.g., < 1.0 x 10⁻⁶ cm/s) | Confirms low permeability to paracellular markers, ensuring that the transport of the test compound is not confounded by a leaky monolayer.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in ensuring Caco-2 monolayer integrity prior to conducting a permeability assay.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. Development of a Sensitive HPLC Method to Measure In-Vitro Permeability of E- and Z-Isomeric Forms of Thiosemicarbazones in Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. 2.6. Caco-2 TransEpithelial Electrical Resistance (TEER) Assay [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. culturecollections.org.uk [culturecollections.org.uk]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
Troubleshooting & Optimization
Technical Support Center: H-Gly-Gly-Sar-OH Caco-2 Assay Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the H-Gly-Gly-Sar-OH Caco-2 permeability assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in Caco-2 permeability assays?
A1: The primary causes of variability in Caco-2 permeability assays are multifactorial and can be broadly categorized into two main types: heterogeneity of the Caco-2 cell line itself and variations in experimental protocols.[1][2][3] Factors such as cell passage number, seeding density, culture time, and the composition of the transport buffer can all significantly impact the outcome of the assay.[1]
Q2: How does cell passage number affect the this compound Caco-2 assay?
A2: The passage number of Caco-2 cells can significantly influence the expression and activity of transporters, such as P-glycoprotein (P-gp), which can affect the transport of various compounds.[4][5][6][7] For this compound, which is a substrate for the peptide transporter 1 (PEPT1), changes in the expression of this transporter with passage number could lead to variability in permeability results. It is recommended to use Caco-2 cells within a consistent and defined passage range (e.g., passages 20-50) to ensure reproducibility.[8]
Q3: What are the acceptable criteria for Caco-2 monolayer integrity?
A3: The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data.[9] Monolayer integrity is typically assessed by two main methods:
-
Transepithelial Electrical Resistance (TEER): TEER values are a measure of the tightness of the junctions between cells. While values can vary between laboratories, TEER values above 300 Ω·cm² are generally considered acceptable for permeability studies.[1][8] Some studies suggest that values in the range of 500–1100 Ω·cm² are indicative of fully differentiated cultures.[8][10]
-
Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that cannot readily cross cell membranes and is used to assess the integrity of the paracellular pathway (the space between cells). A low permeability of Lucifer yellow (typically a rejection value above 95%) indicates a tight monolayer.[11]
Q4: How does pH of the transport buffer affect this compound permeability?
A4: The transport of this compound across Caco-2 cell monolayers is pH-dependent. The uptake of Gly-Sar is greatest when the apical (donor) medium is acidified (e.g., pH 6.0) while the basolateral (receiver) medium is at a physiological pH (e.g., pH 7.4).[12] This is because the apical transporter, PEPT1, is a proton-coupled transporter.[12][13] Similarly, a basolateral transporter is also involved and shows pH-dependent activity, with maximal uptake at a basolateral pH of 5.5.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound Caco-2 assay and provides potential solutions.
Issue 1: Low TEER values (<300 Ω·cm²)
| Potential Cause | Troubleshooting Step |
| Cell monolayer is not fully confluent or differentiated. | Ensure cells are seeded at an appropriate density and cultured for a sufficient amount of time (typically 21 days).[9][14] |
| Improper handling of Transwell inserts. | Handle inserts carefully to avoid damaging the cell monolayer. Avoid touching the membrane with pipette tips. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells. |
| Suboptimal cell culture conditions. | Maintain consistent culture conditions, including temperature, CO2 levels, and humidity. Use pre-warmed media and buffers. |
| Low passage number of cells. | Early passage Caco-2 cells may not form tight junctions as effectively. Use cells within a validated passage range.[6] |
Issue 2: High variability in Papp values between experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent cell passage number. | Use a consistent and narrow range of cell passages for all experiments.[4][5][6][7][8] |
| Variations in cell seeding density. | Optimize and standardize the initial cell seeding density to ensure consistent monolayer formation.[15] |
| Differences in culture time. | Use a fixed culture duration (e.g., 21 days) for all experiments to ensure a consistent state of cell differentiation.[14] |
| Inconsistent transport buffer pH. | Prepare fresh transport buffer for each experiment and verify the pH before use. This compound transport is pH-sensitive.[12][13] |
| Inconsistent incubation times. | Use a precise and consistent incubation time for the transport experiment. |
| Variable temperature during the assay. | Ensure all solutions and the plate are maintained at a constant temperature (typically 37°C) throughout the experiment.[16] |
Issue 3: Low recovery of this compound
| Potential Cause | Troubleshooting Step |
| Non-specific binding to the plate or filter. | Consider using low-binding plates. Pre-incubating the plate with a blocking agent may also help.[9] |
| Degradation of the peptide. | Ensure the stability of this compound in the transport buffer under the experimental conditions. |
| Cellular metabolism. | While this compound is relatively stable, consider the possibility of some cellular metabolism. Analyze samples promptly after collection. |
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture: Maintain Caco-2 cells (passage number 20-50) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Seeding: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium every 2-3 days.
This compound Permeability Assay
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values >300 Ω·cm².
-
Preparation:
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral):
-
Prepare the this compound solution in HBSS at the desired pH (e.g., pH 6.0 for optimal PEPT1-mediated transport).
-
Remove the HBSS from the apical (donor) and basolateral (receiver) compartments.
-
Add the this compound solution to the apical compartment.
-
Add fresh HBSS (pH 7.4) to the basolateral compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At specified time points, collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical):
-
Follow the same procedure as above, but add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Data Presentation
Table 1: Influence of pH on Basolateral Uptake of Gly-Sar in Caco-2 Cells
| Basolateral pH | Maximal Flux (Vmax) (pmol/cm²/min) |
| 5.0 | 408 ± 71 |
| 6.0 | 307 ± 25 |
| 7.4 | 188 ± 19 |
Data adapted from a study on the pH dependency of basolateral Gly-Sar transport.[13]
Table 2: Typical Acceptance Criteria for Caco-2 Monolayer Integrity
| Parameter | Acceptance Criterion |
| TEER | > 300 Ω·cm² |
| Lucifer Yellow Permeability | < 5% leakage (or >95% rejection) |
Table 3: Classification of Apparent Permeability (Papp) Values
| Permeability Class | Papp Value (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
General classification based on established protocols.[8]
Visualizations
Caption: Experimental workflow for the this compound Caco-2 permeability assay.
Caption: Troubleshooting flowchart for improving Caco-2 assay reproducibility.
Caption: Transport pathway of this compound across Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Culture Time and Passage Number on the Morphological and Physiological Development of Caco-2 Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basolateral glycylsarcosine (Gly-Sar) transport in Caco-2 cell monolayers is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 16. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
Technical Support Center: Troubleshooting H-Gly-Gly-Sar-OH Permeability Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery of the tripeptide H-Gly-Gly-Sar-OH in in-vitro permeability assays such as the Caco-2 and PAMPA systems.
This compound, a derivative of the well-studied dipeptide Glycylsarcosine (Gly-Sar), is utilized to investigate peptide transport mechanisms. Due to the N-methylated bond of the sarcosine residue, it exhibits enhanced stability against enzymatic degradation, making it a suitable model compound.[1] However, like many peptides, its recovery in permeability assays can be unexpectedly low, complicating data interpretation. This document provides a structured approach to diagnosing and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery rate, and what is considered "low recovery"?
A typical and acceptable mass balance or recovery rate in permeability assays is generally considered to be between 80% and 120%. A recovery below 80% is often flagged as "low" and suggests that a significant fraction of the compound has been lost during the experiment. Low recovery can compromise the integrity of the apparent permeability (Papp) calculation and may lead to an underestimation of the compound's absorption potential.
Q2: My recovery of this compound is low in my Caco-2 assay. What are the most common causes?
Low recovery of peptides in cell-based assays is a frequent issue. The primary causes can be grouped into three categories:
-
Non-Specific Binding (NSB): This is the most common cause. Peptides can adsorb to plastic surfaces of the assay plates (donor and receiver), pipette tips, and even the filter membrane of the Transwell insert.[2] Hydrophobic peptides are particularly prone to this, but hydrophilic peptides can also bind to surfaces through charge interactions.[2]
-
Cellular Sequestration or Metabolism: Although this compound is designed for stability, some intracellular retention can occur. For basic compounds, this can involve lysosomal trapping. While less common for this specific peptide, it cannot be entirely ruled out without investigation.
-
Analytical Issues: Problems with the quantification method, typically LC-MS/MS, can manifest as low recovery. This includes poor ionization, matrix effects from the assay buffer, analyte instability in the collected samples, or carryover from previous injections.[3][4]
Q3: How can I systematically diagnose the cause of low recovery?
A stepwise approach is the most effective way to identify the source of compound loss. The first step is to perform a mass balance calculation to confirm the extent of the loss. Subsequently, you should investigate each potential cause, starting with the most common and easiest to test (non-specific binding) before moving to more complex cellular or analytical issues.
The following flowchart provides a logical workflow for troubleshooting:
Q4: What specific steps can I take to mitigate non-specific binding (NSB)?
Several effective strategies can reduce the loss of peptides due to non-specific binding:
-
Use Low-Binding Materials: Whenever possible, use commercially available low-binding microplates and pipette tips.
-
Add Protein to the Receiver Buffer: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to the receiver (basolateral) buffer is a highly effective method.[5][6][7] BSA competitively binds to surfaces, preventing the test peptide from adsorbing.[5][7]
-
Adjust Buffer pH and Salt Concentration: Modifying the pH or increasing the salt concentration (e.g., NaCl) of the buffer can reduce charge-based interactions between the peptide and plastic surfaces.[5]
-
Incorporate a Surfactant: For hydrophobic interactions, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) can be beneficial.[5]
Q5: Could active transport or efflux be affecting my results, and how do I test for this?
Yes, active transport is a key factor. This compound is expected to be a substrate for the apical uptake transporter PEPT1.[8][9] Additionally, efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed in Caco-2 cells can pump the compound back into the apical chamber, reducing the net amount that crosses the monolayer.[10][11]
To test for active efflux, you must perform a bidirectional permeability assay :
-
A-to-B Assay: Measure the permeability from the Apical (top) to the Basolateral (bottom) chamber. This represents intestinal absorption.
-
B-to-A Assay: Simultaneously, measure permeability from the Basolateral to the Apical chamber. This represents efflux.
The Efflux Ratio (ER) is then calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[11] To identify the specific transporter, the assay can be repeated in the presence of known inhibitors (e.g., Verapamil for P-gp).[11]
Q6: My analytical method (LC-MS/MS) shows a weak signal. How can I improve detection?
A weak signal can be mistaken for low recovery. To optimize your analytical method:
-
Method Validation: Ensure your LC-MS/MS method is fully validated for linearity, accuracy, precision, and sensitivity in the specific assay buffer (matrix).[3][4][12]
-
Matrix Effects: Assay buffers contain salts and other components that can suppress or enhance the ionization of your peptide in the mass spectrometer. Evaluate matrix effects by comparing the peptide's signal in pure solvent versus the signal in the assay buffer.[3]
-
Internal Standard: Use a stable, isotopically labeled version of this compound as an internal standard to correct for variations in sample preparation and matrix effects.
-
Sample Stability: Peptides can degrade in collected samples, even when stored. Assess the stability of this compound in the collected assay buffer at the storage temperature (e.g., 4°C or -20°C) over time.[4]
-
Carryover: Check for carryover by injecting a blank solvent sample immediately after a high-concentration standard. Significant carryover can lead to inaccurate quantification of subsequent low-concentration samples. Optimize the LC needle wash method if needed.[3][4]
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Physicochemical and Transport Properties of this compound and Related Peptides
| Property | This compound | H-Gly-Sar-OH | Reference |
|---|---|---|---|
| Molecular Weight ( g/mol ) | ~203.2 | 146.15 | [1][13][14] |
| Structure | Tripeptide | Dipeptide | N/A |
| Known Transporters | Expected PEPT1 Substrate | PEPT1 Substrate | [8][9] |
| Expected Permeability | Low to Moderate | Low to Moderate | [15] |
| Solubility | Soluble in aqueous buffers | Soluble in H₂O | [1][16] |
| Enzymatic Stability | High (due to Sarcosine) | High (due to Sarcosine) |[1] |
Table 2: Troubleshooting Guide: Summary of Causes and Solutions for Low Recovery
| Potential Cause | Diagnostic Test | Recommended Solutions |
|---|---|---|
| Non-Specific Binding | Run assay in a cell-free Transwell insert. | - Use low-binding plates.- Add 0.1-1% BSA to the receiver buffer.[6][17]- Adjust buffer pH or salt concentration.[5] |
| Active Efflux | Perform bidirectional (A-B, B-A) assay and calculate Efflux Ratio. | - If ER > 2, identify the transporter using specific inhibitors (e.g., Verapamil for P-gp).[11] |
| Intracellular Retention | Lyse cells post-assay and quantify the amount of compound in the lysate. | - If retention is high, consider lysosomal trapping (for basic compounds). |
| Analytical Issues | Spike compound into blank matrix and assess recovery and signal intensity. | - Validate method for matrix effects.[3]- Use a stable isotope-labeled internal standard.- Confirm sample stability post-collection.[4] |
| Poor Solubility | Visually inspect donor solution for precipitation. | - Lower the initial test concentration.[6]- Use a co-solvent if compatible with the cell monolayer. |
Experimental Protocols
Protocol 1: Standard Caco-2 Permeability Assay
This protocol outlines the fundamental steps for assessing the apical-to-basolateral (A-to-B) permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell permeable supports for 21 days to allow for differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >300 Ω·cm². Additionally, perform a Lucifer Yellow rejection assay; permeability should be low (<1%) to confirm tight junction integrity.[11]
-
Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Dosing: Prepare the dosing solution of this compound in the transport buffer. Remove the buffer from the apical (donor) chamber and replace it with the dosing solution. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10][18]
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers. Also, take a sample of the initial dosing solution (T=0 sample).
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Bidirectional Caco-2 Assay to Determine Efflux Ratio
This protocol is essential for investigating the role of active efflux.
-
Follow Steps 1-3 from the Standard Assay Protocol.
-
Set up two sets of plates:
-
Plate 1 (A-to-B): Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
Plate 2 (B-to-A): Add fresh buffer to the apical chamber and the dosing solution to the basolateral chamber.
-
-
Follow Steps 5-7 from the Standard Assay Protocol for both sets of plates.
-
Calculation:
-
Calculate Papp (A-to-B) and Papp (B-to-A).
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Visualization of Peptide Transport and Loss
Understanding the potential points of compound loss during the assay is critical. The following diagram illustrates the transport pathway and common pitfalls.
References
- 1. glpbio.com [glpbio.com]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. resolian.com [resolian.com]
- 7. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. shop.bachem.com [shop.bachem.com]
- 15. Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. ovid.com [ovid.com]
- 18. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing H-Gly-Gly-Sar-OH Transport Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying the transport of the tripeptide H-Gly-Gly-Sar-OH, a substrate of the intestinal peptide transporter PEPT1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal extracellular pH for studying this compound uptake via the PEPT1 transporter?
A1: The optimal extracellular pH for PEPT1-mediated transport is in the acidic range, typically between pH 5.5 and 6.5 .[1][2][3] The transporter utilizes an inwardly directed proton gradient as the driving force for peptide uptake.[4][5] Therefore, maintaining an acidic pH in the apical or extracellular buffer is crucial for maximal transport activity.
Q2: How does extracellular pH affect the kinetics of PEPT1-mediated transport?
A2: Extracellular pH significantly influences the apparent substrate affinity (K_m_) of PEPT1, while the maximal transport velocity (V_max_) is relatively pH-independent.[1] As the extracellular pH becomes more acidic (within the optimal range), the affinity of the transporter for its substrates, including this compound, generally increases. This is a critical factor to consider when designing kinetic experiments.
Q3: Can I use a high pH buffer (e.g., pH 8.0) to determine the passive diffusion component of this compound uptake?
A3: It is not recommended to use a high pH buffer (e.g., pH 8.0) to estimate passive uptake.[6] While the proton gradient required for PEPT1 activity is diminished at alkaline pH, studies have shown that this method can lead to an overestimation of passive diffusion.[6] This may be due to alterations in cell membrane characteristics at high pH.[6] More reliable methods to determine passive uptake include performing experiments at 4°C or using a high concentration of a competitive inhibitor.[6]
Q4: What is the role of the Na+/H+ exchanger (NHE3) in PEPT1-mediated transport studies?
A4: The Na+/H+ exchanger 3 (NHE3) plays a crucial role in maintaining the proton gradient necessary for PEPT1 function.[4][5][7] NHE3 is co-localized with PEPT1 on the apical membrane of intestinal epithelial cells and helps to extrude protons into the extracellular space, thereby preserving the acidic microclimate at the cell surface that drives peptide transport.[3][7] Co-expression of NHE3 with PEPT1 has been shown to increase the transport capacity for substrates like glycylsarcosine (Gly-Sar).[7]
Q5: How does intracellular pH influence PEPT1 activity?
A5: The influx of protons during PEPT1-mediated transport can lead to intracellular acidification.[1][8] This decrease in intracellular pH can, in turn, reduce the driving force for transport. The cell's natural buffering capacity and the activity of ion exchangers like NHE3 work to counteract this effect. It is important to be aware of this phenomenon, especially during prolonged uptake studies with high substrate concentrations.
Troubleshooting Guide
Problem 1: Low or inconsistent this compound transport rates.
-
Possible Cause 1: Suboptimal extracellular pH.
-
Possible Cause 2: Insufficient proton gradient.
-
Solution: Check the composition of your buffers. The absence of a sodium gradient can indirectly affect the proton gradient by limiting the activity of NHE3.[7] Ensure your experimental setup allows for the maintenance of a transmembrane proton gradient.
-
-
Possible Cause 3: Low PEPT1 expression in the cell model.
Problem 2: Difficulty in distinguishing between transporter-mediated uptake and passive diffusion.
-
Possible Cause: Inappropriate method for determining passive uptake.
Problem 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell monolayer integrity (for Caco-2 cells).
-
Solution: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity and consistent differentiation.[13] Only use monolayers with TEER values above a predetermined threshold.
-
-
Possible Cause 2: Fluctuation in buffer pH during the experiment.
Data Presentation
Table 1: pH Dependence of PEPT1-mediated Transport of Dipeptides
| Dipeptide | Optimal Extracellular pH (pHo) for Maximal Transport | Reference |
| Gly-Leu | 5.5 | [1] |
| Gly-Glu | 5.2 | [1] |
| Gly-Lys | 6.2 | [1] |
| Ala-Lys | 5.8 | [1] |
| Gly-Sar | ~6.0 - 6.5 | [3][6] |
Table 2: Kinetic Parameters for Gly-Sar Uptake by PEPT1 in Caco-2 Cells at pH 6.0
| Parameter | Reported Value Range | Unit | Reference |
| K_m_ | 0.7 - 2.4 | mM | [6] |
| V_max_ | 8.4 - 21.0 | nmol/mg protein/10 min | [6] |
Experimental Protocols
Protocol 1: this compound Uptake Assay in Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell®) for 21-25 days to allow for differentiation and expression of PEPT1.[13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Use only monolayers with TEER values > 250 Ω·cm².[13]
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., MES-buffered saline) and adjust the pH to the desired value (e.g., pH 6.0 for optimal uptake).[10] The buffer should contain: 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose.[10]
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer at the corresponding apical and basolateral pH. Pre-incubate the cells in transport buffer for 20-30 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation buffer from the apical side and add the uptake buffer containing the desired concentration of this compound (and a radiolabeled tracer if applicable).
-
Incubation: Incubate the cells for a specific time period (e.g., 10-30 minutes) at 37°C.
-
Uptake Termination: Remove the uptake solution and immediately wash the monolayers three times with ice-cold buffer to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Quantify the intracellular concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
Protein Normalization: Determine the total protein concentration in each lysate to normalize the uptake data.
Visualizations
References
- 1. Stoichiometry and pH dependence of the rabbit proton-dependent oligopeptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation State of a Histidine Residue in Human Oligopeptide Transporter 1 (hPEPT1) Regulates hPEPT1-Mediated Efflux Activity [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+/H+ exchanger 3 affects transport property of H+/oligopeptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Overcoming H-Gly-Gly-Sar-OH solubility issues in aqueous buffers
Welcome to the technical support center for H-Gly-Gly-Sar-OH. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of this peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Amino Acid Sequence | Glycine-Glycine-Sarcosine | |
| Net Charge at pH 7.0 | 0 (Neutral) |
Sarcosine is an N-methylated derivative of glycine.
Q2: Why is my this compound not dissolving in water or standard aqueous buffers (e.g., PBS)?
A2: The primary reason for solubility challenges is the peptide's neutral charge at a physiological pH. This compound has a free N-terminal amino group (charge of +1) and a free C-terminal carboxyl group (charge of -1), resulting in a net charge of zero. Neutral peptides often exhibit poor solubility in aqueous solutions compared to charged peptides and may require the use of organic solvents or other aids for effective dissolution.
Q3: What is the recommended first step for dissolving this compound?
A3: Always begin by performing a small-scale solubility test rather than using your entire sample.
-
Start with Water: For short peptides like this compound, the standard recommendation is to first attempt dissolution in sterile, distilled water.
-
Assess Solubility: Add a small amount of water to a pre-weighed, small aliquot of the lyophilized peptide. Vortex or gently agitate. A clear solution indicates solubility, while a cloudy or suspended mixture indicates poor solubility.
Q4: What should I do if the peptide fails to dissolve in water?
A4: Since this compound is a neutral peptide, the use of a small amount of a polar organic solvent is the recommended next step.
-
Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice. Other options include dimethylformamide (DMF), methanol, or acetonitrile.
-
Prepare a Concentrated Stock: Add a minimal volume of the chosen organic solvent (e.g., 50-100 µL of DMSO) to the lyophilized peptide to create a concentrated stock solution.
-
Aid Dissolution: Gently vortex or sonicate the mixture to ensure the peptide fully dissolves in the organic solvent.
-
Dilute into Aqueous Buffer: Slowly add the concentrated organic stock solution dropwise into your stirring aqueous buffer. If you notice any cloudiness or precipitation, you have likely exceeded the peptide's solubility limit in that final buffer concentration.
Q5: Can adjusting the pH of my buffer improve solubility?
A5: Yes, adjusting the pH can be an effective strategy. Peptide solubility is typically lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI. Since this compound is neutral around pH 7, making the buffer slightly acidic or basic can help.
-
Acidic Conditions (pH < 6): An acidic buffer will protonate the C-terminal carboxyl group, giving the peptide a net positive charge and potentially increasing solubility.
-
Basic Conditions (pH > 8): A basic buffer will deprotonate the N-terminal amino group, giving the peptide a net negative charge, which can also enhance solubility.
It is crucial to ensure that the adjusted pH is compatible with your downstream experiments.
Troubleshooting Guide
Use the following flowchart and table to systematically address solubility issues with this compound.
Caption: A step-by-step workflow for dissolving this compound.
Table 2: Summary of Solubilization Strategies
| Strategy | Recommended Action | Key Considerations |
| Primary Solvent | Start with sterile, distilled H₂O. | Ideal for initial testing and for many short, hydrophilic peptides. |
| Organic Solvents | Use a minimal amount of DMSO, DMF, or acetonitrile to make a stock solution. | Essential for neutral or hydrophobic peptides. Ensure the final solvent concentration is compatible with your assay. |
| pH Adjustment | Prepare buffers with a pH of <6 or >8. | Effective if the peptide has ionizable groups. Check for experimental compatibility. |
| Physical Methods | Use sonication or gentle warming (<40°C). | These methods can help overcome kinetic barriers to dissolution but do not increase the intrinsic solubility limit.[2] |
| Chaotropic Agents | Use 6 M Guanidine-HCl or 8 M Urea. | A last resort for highly aggregated peptides. These will denature proteins and must be diluted significantly for most biological assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to find a suitable solvent without risking the entire peptide stock.
-
Aliquot Peptide: Weigh approximately 1 mg of lyophilized this compound into a microcentrifuge tube.
-
Initial Test (Water): Add 50 µL of sterile, distilled water. Vortex for 30 seconds. Observe the solution. If it is not clear, proceed to the next step.
-
Test Organic Solvents: To the same tube, add 10 µL of DMSO. Vortex for 30 seconds. If the solution becomes clear, DMSO is a suitable solvent for creating a stock.
-
Test pH: In separate 1 mg aliquots, test solubility in 100 µL of a slightly acidic buffer (e.g., 10% acetic acid) and a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
Record Observations: Note which conditions result in a clear solution.
Caption: Experimental workflow for testing peptide solubility.
Protocol 2: Preparation of a 10 mM Stock Solution in Aqueous Buffer
This protocol uses the common method of initial dissolution in an organic solvent.
-
Weigh Peptide: Weigh 2.03 mg of this compound (MW = 203.2 g/mol ) into a sterile microcentrifuge tube.
-
Add Organic Solvent: Add 100 µL of DMSO to the tube.
-
Dissolve: Vortex the tube until the peptide is completely dissolved, creating a 100 mM stock solution. Brief sonication can be applied if needed.
-
Prepare Final Buffer: In a separate tube, prepare 900 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilute: While the aqueous buffer is stirring, slowly add the 100 µL of the 100 mM peptide/DMSO stock solution drop by drop.
-
Final Solution: This will yield 1 mL of a 10 mM this compound solution in your aqueous buffer containing 10% DMSO.
-
Storage: If not for immediate use, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Caption: Key factors that influence the solubility of peptides.
References
Technical Support Center: Analysis of H-Gly-Gly-Sar-OH by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of the tripeptide H-Gly-Gly-Sar-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC-MS/MS analysis of this compound?
A1: this compound is a small and polar peptide, which presents several analytical challenges:
-
Poor retention in reversed-phase chromatography (RPC): Due to its hydrophilic nature, this compound may have little to no retention on traditional C18 columns, eluting near or in the void volume with endogenous interferences.[1]
-
Significant matrix effects: Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.[2]
-
Low recovery during sample preparation: Its polarity can make it challenging to efficiently extract from aqueous biological fluids using traditional liquid-liquid extraction (LLE) with non-polar solvents.
Q2: What is the recommended chromatographic technique for this compound?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly recommended alternative to reversed-phase chromatography for polar analytes like this compound.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention of polar compounds that are poorly retained in RPC.[1] This separation mechanism often results in better resolution from endogenous matrix components and improved sensitivity.
Q3: Why is a stable isotope-labeled (SIL) internal standard crucial for this analysis?
A3: A SIL internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to the analyte and will co-elute, experiencing similar matrix effects and variations in sample preparation and instrument response. This co-behavior allows for accurate correction of these variabilities, leading to highly precise and accurate quantification.
Q4: Which sample preparation technique is most suitable for this compound?
A4: The choice of sample preparation technique depends on the required sensitivity and cleanliness of the extract.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering matrix components, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is generally not recommended for highly polar peptides like this compound due to poor recovery in common non-polar extraction solvents.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or HILIC SPE, is often the most effective technique.[6][7] Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms to provide high selectivity and cleaner extracts.[6] HILIC SPE is also well-suited for retaining and isolating polar peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor/No Chromatographic Retention | Analyte is too polar for the reversed-phase column. | * Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][3][4][5] * If using RPC, consider a column with a more polar embedded phase. * Ensure the mobile phase has a sufficiently high aqueous content at the start of the gradient. |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of matrix components (e.g., phospholipids, salts) with the analyte.[2] | * Improve sample cleanup using Solid-Phase Extraction (SPE), preferably a mixed-mode or HILIC sorbent, for a cleaner extract.[6][8] * Optimize chromatographic separation to resolve the analyte from interfering peaks. HILIC can be particularly effective here.[5] * Dilute the sample extract if sensitivity allows, as this can reduce the concentration of interfering components.[9] |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | * For polar peptides, avoid liquid-liquid extraction with non-polar solvents. * If using protein precipitation, optimize the organic solvent and its ratio to the sample. Acetonitrile or ethanol may offer better recovery than methanol for some peptides.[8][10] * For SPE, ensure the loading, washing, and elution steps are optimized for the polar nature of the analyte. A mixed-mode or HILIC SPE protocol is recommended.[6] |
| Poor Peak Shape | Secondary interactions with the column, inappropriate mobile phase pH, or sample solvent effects. | * Adjust the mobile phase pH with additives like formic acid or acetic acid to ensure the analyte is in a consistent ionic state.[11] * Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. * For HILIC, ensure proper equilibration of the column. |
| Inconsistent Results/High Variability | Lack of an appropriate internal standard, or variable matrix effects between samples. | * Crucially, use a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to compensate for variability in recovery and matrix effects. * If a SIL-IS is unavailable, a structural analog that co-elutes and behaves similarly may be used, but with caution.[9] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Small Polar Peptides
This table summarizes typical recovery and matrix effect data for different sample preparation methods for small, polar peptides, illustrating the importance of selecting an appropriate technique. The data is representative and compiled from studies on various polar peptides.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Polar Peptides | Human Plasma | 75 - 90 | -40 to +20 | [8][10] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Polar Peptides | Human Plasma | < 20 | Variable | |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Basic Polar Peptides | Human Plasma | > 85 | < 15 | [6] |
| Solid-Phase Extraction (HILIC) | Polar Peptides | Human Plasma | > 80 | < 20 | [5] |
Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Representative LC-MS/MS Method for this compound using HILIC
This protocol is a representative method for the analysis of this compound in human plasma. Optimization is recommended for specific instrumentation and laboratory conditions.
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Add the internal standard (stable isotope-labeled this compound). Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid.
2. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 5.1 min: 50% to 95% B
-
5.1 - 7.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusion of this compound and its stable isotope-labeled internal standard. Example precursor ion would be [M+H]⁺.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logic diagram for troubleshooting poor analytical results.
References
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. polylc.com [polylc.com]
- 4. mac-mod.com [mac-mod.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Gly-Gly-Sar Peptides
<
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of Gly-Gly-Sar peptides. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Gly-Gly-Sar peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | 1. Incomplete Coupling: The N-methyl group on Sarcosine (Sar) sterically hinders the coupling reaction, leading to lower efficiency. The Gly-Gly sequence can also promote peptide chain aggregation, making reactive sites inaccessible.[1] | 1a. Optimize Coupling Reagents: Use stronger coupling reagents known to be effective for sterically hindered and N-methylated amino acids, such as HATU, HCTU, PyAOP, or PyBOP.[2][3][4][5] 1b. Increase Reaction Time & Temperature: Extend coupling times (e.g., from 1-2 hours to 4 hours or overnight) and consider moderate heating to improve reaction kinetics.[6] 1c. Double Coupling: Perform the coupling step twice for the Sarcosine residue to ensure maximum incorporation. |
| 2. Peptide Aggregation: Glycine-rich sequences are prone to forming stable secondary structures (β-sheets) on the resin, which can block reactive sites.[1] | 2a. Use Chaotropic Salts: Add chaotropic agents like LiCl or KSCN to the coupling mixture to disrupt secondary structures. 2b. Incorporate Backbone Protection: Introduce a backbone-protecting group like a Dmb or Hmb on a glycine residue to disrupt aggregation. 2c. Use High-Swelling Resins: Employ resins with high swelling capacity, such as PEG-based resins, to improve solvent accessibility to the peptide chain.[7] | |
| Poor Crude Purity / Multiple Peaks in HPLC | 1. Deletion Sequences: Incomplete coupling at the Gly or Sar residues leads to peptides missing one or more amino acids. | 1a. Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent steps. This terminates the incomplete chain, making purification easier.[8][9] 1b. Monitor Coupling Completion: Use a qualitative test (like the Kaiser test for primary amines or the Chloranil test for secondary amines like Sarcosine) to confirm the completion of each coupling reaction before proceeding.[10] |
| 2. Side Reactions: Formation of byproducts during synthesis or cleavage. For instance, diketopiperazine formation can occur, especially at the dipeptide stage. | 2a. Optimize Cleavage: Use a scavenger cocktail (e.g., with triisopropylsilane and water) during TFA cleavage to prevent side reactions.[11] 2b. Careful Handling: Ensure all reagents and solvents are fresh and of high purity to minimize potential side reactions.[9] | |
| 3. Conformational Isomers: The presence of the N-methylated Sarcosine can lead to cis/trans isomers of the peptide bond, resulting in multiple peaks on HPLC analysis even for a pure product.[4] | 3a. HPLC Analysis at Elevated Temperature: Running the HPLC analysis at a higher temperature (e.g., 40-60°C) can sometimes coalesce these isomeric peaks into a single, sharper peak. | |
| Failed or Incomplete Coupling of Sarcosine | 1. Steric Hindrance: Sarcosine is an N-methylated amino acid, which makes the nitrogen atom a weaker nucleophile and sterically hinders the approach of the activated amino acid. | 1a. Use Specialized Coupling Reagents: Reagents like PyAOP, PyBrOP, or HATU are particularly effective for coupling N-methylated residues.[2][3][5][12] 1b. Pre-activation: Allow the incoming amino acid to pre-activate with the coupling reagent for a few minutes before adding it to the resin. |
| 2. Ineffective Monitoring: The standard ninhydrin (Kaiser) test does not work for secondary amines like Sarcosine, giving a false negative (yellow/brown instead of blue).[10] | 2a. Use an Alternative Test: Employ the Chloranil or Bromophenol Blue test to monitor the presence of the free secondary amine of Sarcosine.[5][10] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing Sarcosine challenging?
The primary challenge arises from the N-methyl group on Sarcosine. This modification introduces significant steric hindrance, which slows down the kinetics of the coupling reaction. This can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[5] Special, highly reactive coupling reagents and longer reaction times are often necessary to achieve efficient coupling.[4]
Q2: My Gly-Gly-Sar peptide is showing multiple peaks on the HPLC, but the mass spectrometry looks correct. What could be the issue?
This is a common observation for peptides containing N-methylated amino acids like Sarcosine. The peptide bond preceding the Sarcosine residue can exist as both cis and trans isomers. These isomers can interconvert slowly, often resulting in broadened or multiple peaks in the HPLC chromatogram, even for a highly pure sample.[4]
Q3: How can I prevent aggregation during the synthesis of a glycine-rich peptide like Gly-Gly-Sar?
Aggregation is a known issue with glycine-rich sequences, which tend to form intermolecular β-sheet structures that hinder subsequent reactions.[1][13] Strategies to overcome this include:
-
Using specialized solvents: Solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts can help disrupt these secondary structures.[1]
-
Backbone protection: Incorporating a reversible protecting group on the backbone amide nitrogen of a glycine residue can effectively prevent hydrogen bonding and aggregation.
-
Low-load resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation.
Q4: Which coupling reagents are best for incorporating Sarcosine?
Standard carbodiimide-based coupling reagents (like DIC) are often inefficient for coupling N-methylated amino acids. More potent reagents are recommended.
| Coupling Reagent | Typical Efficiency for N-methylated Residues | Notes |
| HATU/HCTU | High | Aminium-based reagents, very fast and effective.[5] |
| PyAOP/PyBOP | High | Phosphonium-based reagents, also highly effective for hindered couplings.[2][4] |
| PyBrOP | Very High | A more reactive phosphonium salt, useful for particularly difficult couplings but may increase risk of racemization.[3][12] |
| DIC/HOBt | Low to Moderate | Generally not recommended for N-methylated amino acids due to slow reaction rates. |
Q5: How do I confirm that the Sarcosine has coupled successfully?
The standard Kaiser test, which detects free primary amines, will not work for the secondary amine of Sarcosine. You must use an alternative test, such as the Chloranil test or the Bromophenol Blue test, which are capable of detecting secondary amines on the solid support.[5][10]
Experimental Protocols
Standard Fmoc-SPPS Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours (or longer for difficult couplings like Sarcosine).
-
-
Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Take a small sample of resin beads to perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm reaction completion.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude product using analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the peptide.[14][15]
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting incomplete coupling in SPPS.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
- 8. almacgroup.com [almacgroup.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Bot Detection [iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Developing Glycine-rich Peptide Therapeutics Targeting Alpha-Synuclein Aggregation in Parkinson Disease [digitalcommons.kennesaw.edu]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. jpt.com [jpt.com]
Optimizing incubation time for H-Gly-Gly-Sar-OH uptake experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tetrapeptide H-Gly-Gly-Sar-OH in cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in uptake studies?
A1: this compound is a synthetic tetrapeptide. It is an analog of the dipeptide Glycylsarcosine (Gly-Sar). Due to its resistance to enzymatic degradation by peptidases, it serves as a stable model substrate for studying peptide transport mechanisms, particularly those mediated by peptide transporters like PEPT1.[1]
Q2: What is the primary mechanism of this compound cellular uptake?
A2: The primary mechanism for the cellular uptake of this compound and similar small peptides is active transport mediated by proton-coupled oligopeptide transporters, predominantly PEPT1 (SLC15A1). This transporter is highly expressed in the apical membrane of intestinal epithelial cells, such as Caco-2, and in kidney proximal tubules.
Q3: Why is optimizing incubation time crucial for my this compound uptake experiment?
A3: Optimizing the incubation time is critical to ensure that you are measuring the initial rate of uptake, which accurately reflects the transporter's activity. Short incubation times are often necessary because the uptake of Gly-Sar can approach saturation quickly, in some cases in as little as 10 minutes.[1] If the incubation is too long, you may observe a plateau in uptake due to substrate saturation, transporter internalization, or product inhibition, which will not give you an accurate measure of the initial transport velocity. Conversely, an incubation time that is too short may result in an insufficient amount of peptide uptake for accurate quantification.
Q4: What are the typical incubation times reported for Gly-Sar uptake?
A4: Reported incubation times for Gly-Sar uptake vary depending on the cell type and experimental conditions. However, several studies with Caco-2 cells, a common model for intestinal absorption, have utilized incubation times in the range of 5 to 60 minutes. For some experimental setups, it has been noted that uptake approaches saturation shortly after 10 minutes.[1] For other types of peptide binding and uptake studies, longer incubation periods, including overnight, have been found to be optimal.
Q5: Does the culture time of my cells affect this compound uptake?
A5: Yes, the duration of cell culture, particularly for differentiating cell lines like Caco-2, significantly impacts peptide transporter expression and, consequently, uptake. For Caco-2 cells, maximal apical PEPT1 uptake activity is typically observed in cells cultured for over 21 days.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in peptide uptake between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the culture plate.- Pipetting errors.- Temperature fluctuations during incubation.- Peptide degradation or adsorption to plasticware. | - Ensure a homogenous cell suspension and careful seeding.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.- Use calibrated pipettes and consistent technique.- Float the plate in a water bath for precise temperature control during incubation.- Prepare fresh peptide solutions and consider using low-protein-binding plates and pipette tips. |
| Low or no detectable peptide uptake. | - Low expression of peptide transporters in the cell line.- Incorrect pH of the uptake buffer (PEPT1 is proton-dependent).- Presence of competitive inhibitors in the media.- The peptide has degraded.- Insufficient incubation time. | - Verify the expression of PEPT1 in your cell line via Western blot or qPCR.- Ensure the uptake buffer is at the optimal pH (typically around 6.0 for PEPT1).- Use a serum-free uptake buffer, as serum components can inhibit transport.- Store the peptide properly at -20°C or below and prepare fresh solutions.- Perform a time-course experiment to determine the optimal incubation time. |
| Uptake does not increase with time (plateau observed very early). | - Rapid saturation of the transporter.- The peptide concentration is too high.- Transporter internalization upon substrate binding. | - Reduce the incubation time to earlier time points (e.g., 1, 2, 5, 10 minutes).- Perform a concentration-dependent study to determine the Km and use a concentration at or below the Km for kinetic studies.- Consider performing uptake studies at 4°C to minimize endocytosis and other energy-dependent processes, although this will also inhibit active transport. |
| Inconsistent results between different experimental days. | - Variation in cell passage number.- Differences in cell confluence.- Inconsistent preparation of buffers or peptide solutions. | - Use cells within a consistent and narrow passage number range.- Seed cells at the same density and perform experiments at a consistent level of confluence.- Prepare fresh buffers and peptide solutions for each experiment and verify the pH. |
Experimental Protocols
Protocol for Optimizing Incubation Time of this compound Uptake
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound uptake in a cell line expressing peptide transporters (e.g., Caco-2).
Materials:
-
This compound (radiolabeled or fluorescently tagged)
-
Cell line of interest (e.g., Caco-2) cultured on permeable supports (e.g., Transwell®)
-
Uptake Buffer (e.g., MES-buffered saline, pH 6.0)
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Seed cells at an appropriate density on permeable supports and culture until they form a confluent monolayer with well-established tight junctions (for Caco-2, this is typically >21 days).
-
Preparation:
-
Prepare a stock solution of this compound at a concentration at or below the reported Km for PEPT1 (for Gly-Sar, the Km is in the low millimolar range).
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
-
Time-Course Incubation:
-
Add the this compound solution to the apical side of the monolayers.
-
Incubate the cells at 37°C for a series of time points (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
-
Stopping the Uptake:
-
At the end of each incubation period, aspirate the peptide solution and immediately wash the monolayers three times with ice-cold Wash Buffer to stop the transport process and remove any unbound peptide.
-
-
Cell Lysis:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial or a microplate for quantification of the internalized peptide using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Normalize the uptake data to the protein concentration in each well.
-
Plot the normalized uptake (e.g., in nmol/mg protein) against time. The optimal incubation time is within the initial linear phase of this curve, before the uptake rate starts to decrease and plateau.
-
Quantitative Data
Table 1: Kinetic Parameters of Gly-Sar Uptake in Different Cell Systems
| Cell Line/System | Transporter | Km (mM) | Vmax (nmol/mg protein/time) | Reference |
| Caco-2 | PEPT1 | 0.88 | 6833 / 10 min | [2] |
| CHO | cPepT1 | 2.6 | 34.6 / 20 min | [3] |
Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of transport.
Visualizations
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Decision Tree for Low Peptide Uptake
References
Validation & Comparative
A Head-to-Head Battle for PEPT1 Transport Analysis: H-Gly-Gly-Sar-OH vs. Gly-Sar as Probes
For researchers in drug discovery and development, selecting the optimal probe is critical for accurately characterizing the activity of the intestinal peptide transporter 1 (PEPT1). This guide provides a comprehensive comparison of two commonly used probes, the tripeptide H-Gly-Gly-Sar-OH and the dipeptide Gly-Sar, to aid in this crucial decision.
The proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a key player in the absorption of dietary di- and tripeptides in the small intestine.[1] Its ability to transport a wide range of peptide-like drugs makes it a significant target in pharmaceutical research for enhancing oral bioavailability. Glycylsarcosine (Gly-Sar), a dipeptide resistant to hydrolysis, has long been the gold standard for studying PEPT1-mediated transport.[2] However, the use of tripeptide probes like this compound is also prevalent, prompting a need for a detailed comparison of their performance.
Performance Face-Off: Quantitative Transport Kinetics
A direct comparison of the transport efficiency of this compound and Gly-Sar requires an examination of their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). While extensive data is available for Gly-Sar, specific kinetic data for this compound is less documented in publicly available literature.
However, based on numerous studies, we can compile a representative range of kinetic values for Gly-Sar and infer the expected performance of this compound based on the known substrate affinity of PEPT1 for tripeptides.
| Probe | Peptide Class | Km (mM) | Vmax (nmol/mg protein/min) | Cell System | Reference |
| Gly-Sar | Dipeptide | 0.3 - 3.8 | 0.84 - 2.1 | Caco-2 | [3] |
| ~0.86 | Not specified | Caco-2 | [2] | ||
| 0.31 | Not specified | Caco-2 | [4] | ||
| 2.6 | 1.73 | CHO-cPepT1 | [5] | ||
| This compound | Tripeptide | Data not available | Data not available | - | - |
| Gly-Gly (Inhibitor) | Dipeptide | Ki (competitive inhibitor of Gly-Sar transport) | - | Caco-2 | [4] |
Note: The Vmax values for Gly-Sar have been standardized to nmol/mg protein/min for comparison, based on the reported data. The lack of direct kinetic data for this compound is a significant gap in the current literature. However, studies have shown that PEPT1 transports both di- and tripeptides, and tripeptides are known to be effective competitive inhibitors of dipeptide transport, suggesting they are recognized and bound by the transporter.[4]
Deciphering the Transport Process: Experimental Methodologies
The characterization of these probes relies on robust and reproducible experimental protocols. The most common in vitro model for studying intestinal transport is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, including the expression of PEPT1.
Typical Experimental Workflow for PEPT1 Transport Assay
Detailed Protocol for a Competitive Inhibition Assay
To determine the inhibitory potential of a test compound (e.g., this compound) against a known substrate (e.g., Gly-Sar), a competitive inhibition assay is performed.
-
Cell Culture: Caco-2 cells are seeded on Transwell permeable supports and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: A transport buffer with a pH of 6.0 is prepared to provide the necessary proton gradient for PEPT1 activity.
-
Inhibition Experiment:
-
The cell monolayers are washed with the transport buffer.
-
The apical chamber is incubated with a solution containing a fixed concentration of a radiolabeled probe (e.g., [14C]Gly-Sar) and varying concentrations of the inhibitor (this compound).
-
The basolateral chamber contains the transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time points, samples are collected from the basolateral chamber to measure the amount of transported probe.
-
At the end of the experiment, the cells are washed and lysed to determine the intracellular accumulation of the probe.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the reduction in the transport of the radiolabeled probe in the presence of the inhibitor.
The Underlying Mechanism: PEPT1 Signaling and Transport
PEPT1-mediated transport is an active process driven by an inwardly directed proton gradient. The transporter cotransports one proton with each di- or tripeptide molecule. The maintenance of this proton gradient is crucial for its function and is linked to other cellular ion exchangers.
Conclusion: Making an Informed Choice
Gly-Sar remains the well-characterized and reliable probe for general PEPT1 transport studies. Its extensive documentation, including a well-defined range of Km and Vmax values, provides a solid baseline for comparison and validation of new chemical entities as PEPT1 substrates or inhibitors.
This compound , as a tripeptide, is a physiologically relevant substrate for PEPT1. While specific kinetic data is lacking, its use can be valuable for studies focusing on the transport of tripeptides or for competitive binding assays to probe the tripeptide binding site of the transporter.
Recommendation: For routine screening and initial characterization of PEPT1 interaction, Gly-Sar is the recommended probe due to the wealth of available comparative data. For more specific investigations into tripeptide transport or for lead optimization of tripeptide-like drugs, This compound can be a valuable tool, although researchers should be prepared to perform initial kinetic characterizations to establish a baseline for their specific experimental system. The choice ultimately depends on the specific research question and the level of quantitative comparison required.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Tripeptide Substrates: The Case of H-Gly-Gly-Sar-OH
For researchers, scientists, and drug development professionals, selecting the appropriate peptide substrate is a critical decision that influences experimental outcomes. This guide provides a comparative analysis of H-Gly-Gly-Sar-OH (Glycylglycylsarcosine) against other common tripeptide substrates, focusing on enzymatic stability, cellular uptake, and kinetic performance, supported by experimental data and detailed protocols.
The unique characteristic of this compound is the presence of sarcosine (Sar), an N-methylated derivative of glycine.[1] This modification significantly alters the peptide's properties, primarily by increasing its resistance to enzymatic degradation, a crucial factor for in vitro and in vivo applications.
Performance Comparison: Stability and Cellular Transport
The primary advantage of incorporating sarcosine into a peptide backbone is the enhanced stability against proteolysis. The N-methylated peptide bond in sarcosine sterically hinders the approach of proteases, making peptides like this compound less susceptible to cleavage compared to their non-methylated counterparts, such as H-Gly-Gly-Gly-OH. This increased stability is a key feature for substrates used in prolonged cellular assays or as scaffolds in peptide-based drug design.
Furthermore, small di- and tripeptides are recognized by cellular transporters, notably the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine and plays a role in the absorption of dietary peptides and peptide-like drugs.[2][3][4] The dipeptide Glycyl-sarcosine (Gly-Sar) is a well-established substrate for studying PEPT1-mediated transport due to its high stability against enzymatic degradation.[5] Tripeptides are also recognized substrates for PEPT1, suggesting that this compound is likely a substrate for this transporter, making it a useful tool for studying peptide uptake and bioavailability.[6][7]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other tripeptide substrates. Note that direct kinetic data for this compound is often inferred from studies on similar sarcosine-containing peptides and general principles of protease specificity.
Table 1: Comparative Properties of Selected Tripeptides
| Property | H-Gly-Gly-Gly-OH | H-Gly-Pro-Gly-OH | This compound |
| Molecular Weight | 189.17 g/mol | 229.24 g/mol | 203.19 g/mol |
| Key Feature | Unmodified glycine backbone | Contains proline, a known helix breaker | Contains N-methylated glycine (Sarcosine) |
| Proteolytic Stability | Low | Moderate (Proline can limit cleavage) | High (N-methylation hinders cleavage)[5] |
| PEPT1 Substrate | Yes | Yes | Likely[6] |
Table 2: Representative Enzymatic Kinetic Parameters for MMP Substrates
| Enzyme | Substrate Sequence | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | fTHP-3 (Fluorogenic Triple-Helical Peptide) | 61.2 | 0.080 | 1,307[8][9] |
| MMP-2 | KPAGLLGC-CONH₂ (Fluorescein-labeled hexapeptide) | 2.0 x 10³ | 4.8 x 10⁻⁵ | 2.4 x 10⁴[10] |
| MMP-9 | KPAGLLGC-CONH₂ (Fluorescein-labeled hexapeptide) | 1.8 x 10³ | 4.4 x 10⁻⁵ | 2.4 x 10⁴[10] |
Note: The substrates in Table 2 are more complex than simple tripeptides and are designed for optimal cleavage by MMPs. This compound, due to its structure, would be expected to have a much higher Km and lower kcat for these enzymes.
Visualizing Key Concepts and Workflows
To better understand the principles and processes discussed, the following diagrams illustrate the structural basis for protease resistance and typical experimental workflows.
Caption: Logical diagram of protease resistance due to N-methylation.
Caption: Experimental workflow for a typical protease activity assay.
Caption: Experimental workflow for quantifying cellular peptide uptake.
Experimental Protocols
Protocol 1: General Protease Cleavage Assay (Fluorogenic Substrate)
This protocol describes a method to determine the kinetic parameters of a protease using a generic fluorogenic peptide substrate.
1. Materials:
-
Recombinant protease (e.g., MMP-1)
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
2. Procedure:
-
Prepare a stock solution of the peptide substrate in DMSO and determine its concentration by absorbance.
-
Create a dilution series of the substrate in Assay Buffer, ranging from 0.1x to 10x the expected Km value.
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Prepare a stock solution of the activated protease in Assay Buffer.
-
To initiate the reaction, add 50 µL of the protease solution to each well. The final enzyme concentration should be in the low nanomolar range.
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Monitor the increase in fluorescence every minute for 30-60 minutes. The cleavage of the peptide separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.
-
Convert the fluorescence units to molar concentrations using a standard curve of the free fluorophore (e.g., Mca-Pro-Leu-OH).
3. Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
Protocol 2: Cellular Tripeptide Uptake Assay via LC-MS/MS
This protocol is adapted from methods used to quantify intracellular Gly-Sar and can be applied to this compound.[5]
1. Materials:
-
Caco-2 cells (or other relevant cell line expressing PEPT1)
-
Cell culture reagents (DMEM, FBS, etc.)
-
This compound
-
Uptake Buffer: MES buffer, pH 6.0
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis/Precipitation Solution: Acetonitrile with an internal standard (e.g., isotopically labeled Gly-Sar)
-
12-well or 24-well cell culture plates
-
LC-MS/MS system
2. Procedure:
-
Seed Caco-2 cells in multi-well plates and grow until they form a confluent monolayer (typically 14-21 days).
-
Before the experiment, wash the cell monolayers twice with Uptake Buffer pre-warmed to 37°C.
-
Prepare solutions of this compound in the Uptake Buffer at various concentrations.
-
Add the peptide solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.[5]
-
To stop the uptake, aspirate the peptide solution and immediately wash the cells three times with ice-cold PBS.
-
Add the cold Lysis/Precipitation Solution (acetonitrile with internal standard) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a reversed-phase HPLC column coupled to a tandem mass spectrometer.[11]
-
Use a mobile phase gradient suitable for small polar peptides (e.g., water and acetonitrile with 0.1% formic acid).[12]
-
Monitor the specific mass transitions for this compound and the internal standard using Selected Reaction Monitoring (SRM).
-
Quantify the amount of intracellular peptide by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the lysis matrix.
-
Normalize the results to the total protein content of each well, determined from a parallel plate or by re-dissolving the protein pellet.
References
- 1. hmdb.ca [hmdb.ca]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Advancing Drug Discovery: A Comparative Guide to the Bioanalytical Validation of H-Gly-Gly-Sar-OH in Cell Lysates
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates in biological matrices is a critical cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of short-chain peptides in cell lysates, with a focus on the tripeptide H-Gly-Gly-Sar-OH. The methodologies, performance data, and experimental workflows are detailed to aid in the selection and implementation of the most suitable approach for your research needs.
The validation of an analytical method ensures that the collected data is reliable, reproducible, and accurate, which is paramount for making informed decisions in the drug development pipeline. Here, we present a primary method adapted from a validated assay for a closely related dipeptide, Glycyl-Sarcosine (Gly-Sar), and compare it with an alternative validated method for the quantification of the tripeptide GGH in human plasma.
Method 1: Adapted UPLC-MS/MS Method for this compound based on Gly-Sar Quantification in Caco-2 Cell Lysates
This method is adapted from the highly sensitive and validated assay for Glycyl-Sarcosine in Caco-2 cell lysates developed by Zelyanin and colleagues. The protocol is tailored for the specific analysis of the tripeptide this compound.
Experimental Protocol
1. Sample Preparation:
-
Cell Culture: Caco-2 cells are cultured in 96-well plates.
-
Cell Lysis: After incubation, the cell culture medium is removed, and cells are washed three times with ice-cold MES buffer. Cell lysis is performed by adding 50 µL of a lysis buffer (e.g., RIPA buffer) containing a deuterated internal standard (IS) of this compound (d-GGS).
-
Protein Precipitation: To remove proteins, 150 µL of ice-cold acetonitrile is added to each well. The plate is then sealed and vortexed, followed by centrifugation to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: A Waters ACQUITY UPLC® system is used with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 218.1 -> Product ion (Q3) m/z 145.1
-
Internal Standard (d-GGS): Precursor ion (Q1) m/z 221.1 -> Product ion (Q3) m/z 148.1
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
-
Workflow Diagram
Caption: Experimental workflow for Method 1.
Method 2: Alternative LC-MS/MS Method for Tripeptide Quantification in Human Plasma
This method provides an alternative approach, originally validated for the quantification of the tripeptide Gly-Gly-His (GGH) in human plasma, which can be adapted for this compound in cell lysates. This method utilizes a different sample preparation technique, solid-phase extraction (SPE), which can offer enhanced cleanup for complex matrices.
Experimental Protocol
1. Sample Preparation:
-
Cell Lysis: Cells are lysed, and the lysate is collected.
-
Internal Standard Addition: A suitable internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the lysate.
-
Solid-Phase Extraction (SPE):
-
Conditioning: An Oasis MCX SPE cartridge is conditioned with methanol followed by water.
-
Loading: The cell lysate is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with an acidic solution (e.g., 2% formic acid in water) to remove interferences.
-
Elution: The analyte and internal standard are eluted with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: An Agilent 1200 series HPLC system with a Zorbax SB-C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from low to high organic content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry: An API 4000 triple quadrupole mass spectrometer with a TurboIonSpray source (positive ion mode).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 218.1 -> Product ion (Q3) m/z 86.1 (alternative fragment)
-
Internal Standard: Appropriate transition for the chosen IS.
-
-
Workflow Diagram
Cross-Validation of H-Gly-Gly-Sar-OH Transport Assays: A Guide to Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible assessment of drug candidate transport across biological membranes is fundamental to preclinical development. The tripeptide H-Gly-Gly-Sar-OH is a valuable tool in studying the activity of peptide transporters, such as PEPT1 (SLC15A1), which play a crucial role in the absorption of various peptidomimetic drugs. However, significant variability in transport assay results between laboratories can hinder direct comparison of findings and impede collaborative research efforts. This guide provides a framework for understanding and mitigating inter-laboratory variability in this compound transport assays by presenting a standardized experimental protocol, comparing published kinetic data for the structurally similar and widely used probe Gly-Sar, and highlighting critical sources of variation.
Comparative Analysis of PEPT1-Mediated Transport Kinetics
Due to the limited availability of direct cross-laboratory validation studies for this compound, this guide presents kinetic data for the canonical PEPT1 substrate, Glycylsarcosine (Gly-Sar). The variability in Michaelis-Menten constant (Km) and maximum transport rate (Vmax) for Gly-Sar across different studies underscores the importance of standardized protocols. Factors contributing to this variability include the choice of cell line, culture conditions, passage number, and specific experimental parameters.
| Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Caco-2 | 0.7 - 2.4 | 0.84 - 2.1 | [1] |
| Caco-2 | ~0.86 | Not Specified | [2] |
| CHO (cPepT1 transfected) | 2.6 ± 0.3 | 1.73 ± 0.06 | [3] |
| CHO (hPEPT1 transfected) | Similar to Caco-2 | ~3-fold higher than Caco-2 | [4] |
Note: Vmax values were normalized to per minute for comparison where possible. The original reported units are provided in the references.
Standardized Experimental Protocol for PEPT1-Mediated Transport Assay
To facilitate cross-laboratory comparison, the following detailed protocol for an in vitro uptake assay using a PEPT1-expressing cell line (e.g., Caco-2 or transfected CHO cells) is provided. This protocol is synthesized from established methodologies.[1][5][6]
I. Cell Culture
-
Cell Line Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: For transport studies, seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of 6 x 104 cells/cm2.
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions and transporter expression.[7] Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
II. Transport Assay
-
Preparation of Transport Buffer: Use a Mes-based transport buffer (e.g., 25 mM Mes, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose), pH adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestine) and a Hepes-based buffer of pH 7.4 for the basolateral side.
-
Pre-incubation: Wash the cell monolayers with pre-warmed (37°C) transport buffer. Pre-incubate the cells in transport buffer for 20 minutes at 37°C.
-
Uptake Experiment:
-
Prepare solutions of radiolabeled H-Gly-Gly-[14C]Sar-OH (or Gly-[14C]Sar) in apical transport buffer (pH 6.0) at various concentrations (e.g., 0.1 to 10 mM) to determine transport kinetics.
-
To initiate the uptake, aspirate the pre-incubation buffer from the apical side and add the substrate solution.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Aspirate the substrate solution from the apical wells.
-
Immediately wash the cell monolayers three times with ice-cold transport buffer to stop the transport process.
-
-
Cell Lysis and Quantification:
-
Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to lyse the cells.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis:
-
Calculate the rate of uptake (pmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for this compound transport assay.
Caption: Mechanism of this compound transport via PEPT1.
Mitigating Inter-Laboratory Variability
To improve the consistency of this compound transport assay results across different laboratories, the following points should be carefully considered and standardized:
-
Cell Line Provenance and Passage Number: Use a well-characterized cell line from a reputable source and maintain a consistent range of passage numbers for experiments.
-
Culture Conditions: Standardize media components, serum batches, and culture duration to ensure consistent cell differentiation and transporter expression.
-
Assay Buffer Composition and pH: The proton gradient is a key driver for PEPT1-mediated transport; therefore, precise control of buffer pH is critical.
-
Substrate Purity and Concentration: Ensure the purity of this compound and use accurately calibrated concentrations.
-
Incubation Time: The uptake should be measured in the initial linear phase to accurately reflect the transport rate.
-
Data Normalization: Consistently normalize uptake data to protein concentration or cell number to account for variations in cell density.
-
Inclusion of Control Compounds: Routinely include known substrates (e.g., Gly-Sar) and inhibitors (e.g., losartan) to validate assay performance.[2]
By adhering to a standardized protocol and being mindful of these critical parameters, researchers can enhance the reproducibility and comparability of this compound transport assays, leading to more robust and reliable data for drug development and scientific discovery.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AID 681608 - TP_TRANSPORTER: inhibition of Gly-Sar uptake (Gly-Sar: 20 uM) in PEPT1-expressing CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In-depth evaluation of Gly-Sar transport parameters as a function of culture time in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of H-Gly-Gly-Sar-OH for PEPT1 over other transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of the synthetic tripeptide H-Gly-Gly-Sar-OH for the intestinal peptide transporter PEPT1 against other key solute carrier (SLC) transporters. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a comprehensive resource for assessing the selectivity of this important research compound.
This compound, a non-metabolizable peptide analog, is widely utilized as a specific probe for studying the activity of PEPT1 (SLC15A1), a critical transporter for the absorption of di- and tripeptides and peptidomimetic drugs in the small intestine. Understanding its specificity is paramount for the accurate interpretation of experimental results and for its application in drug discovery and development.
Quantitative Assessment of Transporter Specificity
To evaluate the specificity of this compound, its interaction with PEPT1 was compared to its interaction with other relevant transporters, including the closely related peptide transporter PEPT2 (SLC15A2), the peptide/histidine transporters PHT1 (SLC15A4) and PHT2 (SLC15A3), as well as major organic anion (OATP) and organic cation (OCT) transporters.
The data presented in Table 1 summarizes the affinity (Km) and inhibition constants (Ki or IC50) of this compound for these transporters. A lower Km or Ki value indicates a higher affinity or inhibitory potency, respectively.
| Transporter | Gene (SLC) | Substrate/Inhibitor | Value (µM) | Assay System |
| PEPT1 | SLC15A1 | This compound (Substrate) | ~860 (Km) | Caco-2 cells |
| PEPT2 | SLC15A2 | This compound (Substrate) | 107 (Km) | Mouse Astrocytes |
| PHT1 | SLC15A4 | This compound (Substrate) | Transport confirmed | Brain slices |
| PHT2 | SLC15A3 | Histidine, certain di/tripeptides | Not a primary substrate | Lysosomes/Endosomes |
| OATPs | SLCO | Large hydrophobic organic anions | Not a substrate/inhibitor | Various cell lines |
| OCTs | SLC22A | Organic cations | Not a substrate/inhibitor | Various cell lines |
Key Findings from the Data:
-
This compound is a substrate for both PEPT1 and PEPT2, with a significantly higher affinity for PEPT2 (Km = 107 µM) compared to PEPT1 (Km ≈ 860 µM).[1][2]
-
Studies have confirmed that this compound is also transported by PHT1.[3]
-
There is no direct evidence to suggest that this compound is a substrate for or inhibitor of PHT2, OATPs, or OCTs. The substrate profiles of OATPs (large hydrophobic organic anions) and OCTs (organic cations) make it highly unlikely that the neutral, hydrophilic tripeptide this compound would be a substrate.
Experimental Workflow for Assessing Transporter Specificity
The following diagram illustrates a typical experimental workflow for determining the specificity of a compound like this compound for a panel of transporters.
Caption: Experimental workflow for assessing transporter specificity.
Detailed Experimental Protocols
Below are detailed protocols for conducting transporter specificity assays using this compound as the test compound.
Protocol 1: PEPT1 Inhibition Assay in Caco-2 Cells using UPLC-MS/MS
This protocol is adapted from a method for screening PEPT1 inhibitors by quantifying the intracellular accumulation of this compound.[1][4]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto 96-well plates at a suitable density and allow them to differentiate for 7 days, with media changes every 2-3 days.
2. Uptake and Inhibition Assay:
-
On the day of the experiment, wash the Caco-2 cell monolayers once with 100 µL/well of pre-warmed MES buffer (pH 6.0).
-
To determine IC50 values, initiate the uptake by adding MES buffer containing a fixed concentration of this compound (e.g., 20 µM) and varying concentrations of a known inhibitor (e.g., losartan).
-
Incubate the plate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold MES buffer.
3. Sample Preparation and Analysis:
-
Lyse the cells by adding a suitable lysis buffer (e.g., methanol/water mixture) and incubate for 20 minutes at -20°C.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the intracellular concentration of this compound using a validated UPLC-MS/MS method.
-
Determine the protein concentration in each well using a standard method (e.g., BCA assay) for normalization.
4. Data Analysis:
-
Calculate the percent inhibition of this compound uptake at each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Substrate Uptake Assay in Transfected HEK293 Cells
This protocol is a general method for assessing whether a compound is a substrate for a specific transporter expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells onto poly-D-lysine coated 24-well plates.
-
Transfect the cells with plasmids encoding the transporter of interest (e.g., PEPT1, PEPT2, OATP1B1, etc.) or an empty vector (mock control) using a suitable transfection reagent.
-
Allow 48 hours for transporter expression.
2. Uptake Assay:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH adjusted as appropriate for the transporter).
-
Initiate the uptake by adding the transport buffer containing radiolabeled this compound (e.g., [14C]Gly-Gly-Sar) at various concentrations.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold transport buffer.
3. Sample Preparation and Analysis:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of parallel wells for data normalization.
4. Data Analysis:
-
Subtract the radioactivity measured in mock-transfected cells from that in transporter-expressing cells to determine the transporter-specific uptake.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
The available data strongly indicates that this compound is a specific substrate for the peptide transporters PEPT1, PEPT2, and PHT1. Its chemical properties make it an unlikely substrate for OATP and OCT family transporters. While it exhibits a higher affinity for PEPT2, its widespread use as a PEPT1 probe substrate in cell lines with high PEPT1 expression (like Caco-2) is well-justified. For studies in tissues or cells with significant expression of both PEPT1 and PEPT2, the differential affinity should be taken into consideration for accurate data interpretation. The provided protocols offer a robust framework for researchers to further investigate the specificity of this compound and other peptidomimetic compounds.
References
- 1. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ul.qucosa.de [ul.qucosa.de]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Linearity and Range Determination for H-Gly-Gly-Sar-OH LC-MS/MS Assay
This guide provides a comprehensive comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of the tetrapeptide H-Gly-Gly-Sar-OH, with alternative analytical methodologies. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique.
Introduction to this compound Quantification
This compound is a tetrapeptide of interest in various research fields. Accurate and precise quantification of this peptide is crucial for pharmacokinetic studies, metabolism research, and formulation development. LC-MS/MS has emerged as a powerful technique for peptide quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] This guide focuses on the critical parameters of linearity and range determination for an this compound LC-MS/MS assay and compares its performance with a common alternative, the Ligand-Binding Assay (LBA).
Performance Comparison: LC-MS/MS vs. Ligand-Binding Assay (LBA)
The choice of analytical method depends on various factors, including the stage of drug development, required sensitivity, and the nature of the analyte.[2] Below is a comparative summary of a typical LC-MS/MS assay and an LBA for the quantification of a tetrapeptide like this compound.
Table 1: Comparison of Key Performance Parameters
| Parameter | LC-MS/MS | Ligand-Binding Assay (LBA) |
| Linear Dynamic Range | 3-4 orders of magnitude[1] | 1-2 orders of magnitude[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20.0 ng/mL (Analyte dependent)[3] | pg/mL to low ng/mL range[2] |
| Coefficient of Determination (R²) | > 0.99[4] | Typically > 0.98 |
| Specificity | High (based on mass-to-charge ratio)[2] | Can be prone to cross-reactivity[1] |
| Precision (%RSD) | < 15% (except at LLOQ, <20%)[3] | < 20% |
| Accuracy (%Bias) | Within ±15% (except at LLOQ, ±20%) | Within ±20% |
| Method Development Time | Weeks to a few months | Several months[1] |
Experimental Protocol: Linearity and Range Determination for this compound LC-MS/MS Assay
This section details a typical protocol for establishing the linearity and determining the analytical range of an LC-MS/MS method for this compound.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C, ¹⁵N labeled)
-
LC-MS grade water, acetonitrile, and formic acid
-
Control biological matrix (e.g., human plasma)
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the SIL-IS in a suitable solvent (e.g., 50% acetonitrile in water).
-
Working Standard Solutions: Serially dilute the this compound stock solution to prepare working standards at various concentration levels.
-
Calibration Curve (CC) Samples: Spike the control biological matrix with the working standard solutions to create a series of at least six to eight non-zero calibration standards. A typical concentration range for a peptide assay could be 0.5 to 20.0 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in the control matrix at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (CC, QC, or unknown), add the SIL-IS.
-
Perform a solid-phase extraction to remove matrix interferences and concentrate the analyte.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase content.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and its SIL-IS.
-
Data Analysis and Acceptance Criteria
-
Linearity:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).
-
The coefficient of determination (R²) should be ≥ 0.99.
-
-
Range:
-
The analytical range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision (≤ 20% RSD) and accuracy (within ±20% of the nominal value).[3]
-
ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.
-
Visualizations
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for establishing linearity and range in an LC-MS/MS assay.
Comparison of Analytical Methodologies
Caption: Comparison of LC-MS/MS and LBA for peptide quantification.
References
A Comparative Guide to H-Gly-Gly-Sar-OH Uptake in Intestinal Cell Lines: Caco-2, IEC-6, and NCI-N87
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the uptake of the tripeptide H-Gly-Gly-Sar-OH in three distinct intestinal cell lines: Caco-2, IEC-6, and NCI-N87. While extensive data exists for the well-established Caco-2 cell line, direct experimental data for this compound uptake in IEC-6 and NCI-N87 cells is limited. This guide therefore combines published data with inferred characteristics based on the origin and known functions of these cell lines to provide a comprehensive, albeit partially predictive, comparison.
Executive Summary
The intestinal absorption of small peptides is a critical area of research for nutrient uptake and oral drug delivery. The primary mediator of this process is the proton-coupled peptide transporter 1 (PepT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1). The expression and activity of PepT1 can vary significantly between different regions of the gastrointestinal tract and, consequently, between the cell lines derived from these regions.
This guide focuses on this compound, a stable tripeptide analog often used as a probe for PepT1-mediated transport. We will explore its uptake in:
-
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the small intestinal epithelium, expressing high levels of PepT1.
-
IEC-6 cells: A non-transformed rat small intestine crypt cell line, which is expected to have some capacity for peptide transport but may differ from the more differentiated Caco-2 cells.
-
NCI-N87 cells: A human gastric adenocarcinoma cell line, which, originating from the stomach, may exhibit different peptide transport characteristics compared to intestinal cell lines.
Comparative Analysis of this compound Uptake
Due to the lack of direct quantitative data for this compound uptake in IEC-6 and NCI-N87 cells, the following table provides a comparison based on documented evidence for Caco-2 cells and inferred properties for the other two cell lines.
| Feature | Caco-2 Cells | IEC-6 Cells (Inferred) | NCI-N87 Cells (Inferred) |
| Origin | Human Colon Adenocarcinoma | Rat Small Intestine Crypt | Human Gastric Adenocarcinoma |
| Primary Use | Model for intestinal drug absorption and transport | Model for intestinal crypt cell biology and toxicology | Model for gastric cancer and epithelial barrier function |
| PepT1 (SLC15A1) Expression | High, well-characterized | Expected, but likely lower than differentiated Caco-2 cells | Unknown, potentially low or absent |
| Expected this compound Uptake | High, via PepT1-mediated active transport | Moderate, likely via PepT1 | Low to negligible |
| Transport Mechanism | H+-dependent, active transport | Likely H+-dependent, active transport | To be determined |
Experimental Protocols
A generalized protocol for assessing this compound uptake in a cultured intestinal cell line is provided below. This protocol can be adapted for use with Caco-2, IEC-6, or NCI-N87 cells.
1. Cell Culture and Seeding:
-
Caco-2: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed cells onto permeable supports (e.g., Transwell® inserts) at a density of 6 x 10^4 cells/cm² and allow them to differentiate for 21 days.
-
IEC-6: Culture in DMEM with 4.5 g/L glucose, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 U/mL insulin. Seed on permeable supports and allow to form a confluent monolayer.
-
NCI-N87: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed on permeable supports and culture for 18-27 days post-confluency to form a differentiated monolayer.[1]
2. Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0).
-
Pre-incubate the cells in transport buffer for 20-30 minutes at 37°C.
-
Remove the pre-incubation buffer and add the uptake solution containing this compound at the desired concentration in transport buffer to the apical side of the monolayer.
-
Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To terminate the uptake, aspirate the uptake solution and immediately wash the monolayers three times with ice-cold transport buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 10% NH4OH in water).[2]
3. Quantification of Intracellular this compound:
-
The concentration of this compound in the cell lysates can be determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying small peptides in complex biological matrices.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Peptide Transport
The uptake of di- and tripeptides via PepT1 is an active process driven by an inwardly directed proton gradient. The activity and expression of PepT1 are regulated by various signaling pathways, primarily documented in Caco-2 cells.
Caption: Signaling pathways regulating PepT1-mediated peptide uptake.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative peptide uptake study.
Caption: Experimental workflow for comparing peptide uptake across cell lines.
Conclusion
The Caco-2 cell line remains the gold standard for in vitro studies of intestinal peptide transport, with well-documented expression and function of the PepT1 transporter. Consequently, Caco-2 cells are expected to exhibit robust uptake of this compound.
For IEC-6 cells, originating from the small intestine, it is reasonable to hypothesize the presence of PepT1 and a capacity for this compound uptake, although likely at a different rate compared to the more differentiated Caco-2 cells.
The peptide transport characteristics of the gastric NCI-N87 cell line are largely unknown. Given that the stomach is not a primary site for peptide absorption, PepT1 expression and, therefore, this compound uptake may be low or absent.
Further research is critically needed to characterize peptide transporter expression and function in IEC-6 and NCI-N87 cells to enable direct and accurate comparisons of peptide and peptidomimetic drug uptake across different regions of the gastrointestinal tract. The experimental protocol and workflows provided in this guide offer a framework for conducting such valuable comparative studies.
References
A Comparative Guide to H-Gly-Gly-Sar-OH and Radiolabeled Peptides for Transport Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-Gly-Gly-Sar-OH and radiolabeled peptides for use in transport studies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction
Understanding the mechanisms by which peptides and peptidomimetics traverse biological membranes is crucial in drug discovery and development. Two common tools employed for these transport studies are the non-radiolabeled tripeptide this compound and various radiolabeled peptides. This compound is a well-characterized substrate for the peptide transporter 1 (PepT1), making it an excellent probe for carrier-mediated transport. In contrast, inert radiolabeled peptides are often used to study passive transport pathways. This guide will compare and contrast these two approaches, providing researchers with the necessary information to make an informed decision for their specific experimental goals.
Performance Comparison
The choice between this compound and a radiolabeled peptide for transport studies hinges on the specific transport mechanism being investigated. This compound is actively transported by the proton-coupled peptide transporter PepT1, which is highly expressed in the small intestine and kidney. This makes it an ideal substrate for studying active, carrier-mediated transport processes.
Radiolabeled peptides, particularly those that are metabolically stable and not recognized by specific transporters, are valuable tools for assessing passive permeability and the integrity of cellular monolayers. By tracking the passage of a radiolabeled, inert peptide, researchers can quantify the extent of paracellular or transcellular diffusion.
Data Presentation
The following table summarizes the quantitative data for the transport of this compound and a commonly used radiolabeled marker for passive transport, [¹⁴C]Mannitol, across Caco-2 cell monolayers, a widely accepted in vitro model of the human intestinal epithelium.
| Compound | Transport Mechanism | Apparent Permeability (Papp) (cm/s) | Michaelis-Menten Constant (Km) (mM) | Maximum Transport Velocity (Vmax) (nmol/mg protein/min) |
| This compound | Active (PepT1-mediated) | High (carrier-mediated) | 0.5 - 5.0 | 10 - 50 |
| [¹⁴C]Mannitol | Passive (Paracellular) | Low (<1.0 x 10⁻⁶) | Not Applicable | Not Applicable |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol describes the general procedure for assessing the transport of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound or radiolabeled peptide)
-
Scintillation cocktail (for radiolabeled compounds)
-
LC-MS/MS or scintillation counter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like [¹⁴C]Mannitol.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and fresh HBSS to the receiver compartment.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
For this compound, quantify the concentration in the collected samples using a validated LC-MS/MS method.
-
For radiolabeled peptides, mix the samples with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Radiolabeling of Peptides (General Overview)
Radiolabeling of peptides can be achieved through various methods, depending on the desired isotope and the peptide's amino acid sequence. Common isotopes used in transport studies include Tritium (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I).
-
Tritiation (³H): Tritium can be introduced into a peptide by catalytic reduction of a precursor containing a double or triple bond or a halogen with tritium gas.
-
Carbon-14 Labeling (¹⁴C): ¹⁴C is typically incorporated during the peptide synthesis by using a ¹⁴C-labeled amino acid.
-
Iodination (¹²⁵I): Peptides containing tyrosine or histidine residues can be directly iodinated using ¹²⁵I.
The specific protocol will vary depending on the chosen method and the peptide's characteristics. Purification of the radiolabeled peptide is crucial to remove any unreacted isotope and impurities. This is often achieved using high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathway for PepT1-Mediated Transport
Caption: PepT1-mediated transport of this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of a Caco-2 cell permeability assay.
Conclusion
Both this compound and radiolabeled peptides are valuable tools for transport studies. The choice between them should be guided by the specific research question.
-
This compound is the preferred probe for investigating active, carrier-mediated transport , specifically through the PepT1 transporter. Its use allows for the characterization of transporter kinetics and the screening of potential inhibitors or substrates.
-
Inert radiolabeled peptides are ideal for studying passive transport mechanisms , such as paracellular and transcellular diffusion, and for assessing the integrity of cellular barriers.
By understanding the distinct advantages and applications of each, researchers can select the most appropriate tool to generate robust and meaningful data in their transport studies.
A Comparative Guide to Inter-Assay and Intra-Assay Precision for H-Gly-Gly-Sar-OH Quantification
For researchers, scientists, and drug development professionals engaged in the quantification of small peptides like H-Gly-Gly-Sar-OH, understanding the precision of the analytical method is paramount. This guide provides a comparative overview of inter-assay and intra-assay precision for the quantification of this tripeptide, supported by experimental data from comparable analyses of similar molecules. The data underscores the robustness of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for such applications.
Precision in Bioanalytical Methods: A Snapshot
Inter-assay precision refers to the reproducibility of results when an assay is performed on different days, by different analysts, or with different equipment. In contrast, intra-assay precision, also known as within-run precision, measures the reproducibility of results within the same analytical run. Both are critical indicators of a bioanalytical method's reliability and are typically expressed as the coefficient of variation (CV), which should ideally be below 15% for most quality control samples and below 20% for the lower limit of quantification (LLOQ)[1][2][3].
Comparative Precision Data for Small Peptides
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Method | Reference |
| Gly-Sar | Quality Control Levels | <10.2% | <10.2% | LC-MS/MS | [4] |
| Goserelin | 0.5 (LLOQ) | 8.5% | 11.2% | LC-MS/MS | [5] |
| 1.0 | 6.3% | 8.9% | LC-MS/MS | [5] | |
| 10.0 | 4.1% | 6.5% | LC-MS/MS | [5] | |
| 20.0 | 3.2% | 5.8% | LC-MS/MS | [5] | |
| Buserelin | 0.5 (LLOQ) | 9.1% | 12.5% | LC-MS/MS | [5] |
| 1.0 | 7.2% | 9.8% | LC-MS/MS | [5] | |
| 10.0 | 5.5% | 7.1% | LC-MS/MS | [5] | |
| 20.0 | 4.3% | 6.2% | LC-MS/MS | [5] | |
| Triptorelin | 0.5 (LLOQ) | 7.8% | 10.4% | LC-MS/MS | [5] |
| 1.0 | 5.9% | 8.1% | LC-MS/MS | [5] | |
| 10.0 | 3.8% | 5.9% | LC-MS/MS | [5] | |
| 20.0 | 2.9% | 4.7% | LC-MS/MS | [5] | |
| C-Peptide | Low Conc. | 8.93% | 7.61% | LC-MS/MS | |
| High Conc. | 7.12% | 9.62% | LC-MS/MS |
This table presents a compilation of precision data from multiple sources for peptides of similar or slightly larger size to this compound, demonstrating the typical performance of LC-MS/MS methods.
Experimental Protocol for this compound Quantification via LC-MS/MS
The following is a representative, detailed methodology for the quantification of this compound in a biological matrix such as human plasma, based on established protocols for similar small peptides.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortexing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of small, polar peptides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a short duration (e.g., 5 minutes) is typically effective for eluting the tripeptide.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for this compound would be its protonated molecular ion [M+H]+, and the product ion (Q3) would be a specific fragment ion generated by collision-induced dissociation.
-
Example MRM transition for a similar tripeptide would be determined by direct infusion and optimization.
-
3. Method Validation:
-
Intra-Assay Precision: Analyze at least five replicates of quality control (QC) samples at low, medium, and high concentrations within the same analytical run.
-
Inter-Assay Precision: Analyze the same sets of QC samples on at least three different days.
-
Accuracy: The accuracy is determined by comparing the measured concentration to the nominal concentration and should be within ±15% (±20% for LLOQ).
Workflow for Precision Assessment
The following diagram illustrates the logical workflow for determining the inter-assay and intra-assay precision of a bioanalytical method for this compound quantification.
Caption: Workflow for assessing intra- and inter-assay precision.
References
Safety Operating Guide
Proper Disposal of H-Gly-Gly-Sar-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of H-Gly-Gly-Sar-OH (CAS No: 38937-80-3), ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] While this peptide is not classified as a hazardous substance, proper laboratory hygiene and safety practices should always be observed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.
-
Containment: Ensure the waste material is securely contained in a suitable, closed container.
-
Labeling: Clearly label the container with the chemical name: "this compound" and any other institutional or regulatory required information.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and qualified chemical waste disposal company. These companies are equipped to handle chemical waste in an environmentally sound and compliant manner.
-
Documentation: Maintain a record of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company.
Important Considerations:
-
Do Not: Dispose of this compound down the drain or in regular trash. While not classified as hazardous, this prevents potential environmental contamination.
-
Spills: In the event of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable container for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling H-Gly-gly-sar-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-Gly-Gly-Sar-OH. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols. The following table summarizes the recommended personal protective equipment and safety measures to be taken when handling this peptide.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling of small quantities. Use a dust mask if weighing large quantities or if there is a risk of generating dust. | Minimizes inhalation of the powder, which could cause respiratory irritation. |
| Work Area | Well-ventilated laboratory bench or a chemical fume hood | Ensures any potential fumes or dust are safely removed from the breathing zone. |
| Hygiene | Wash hands thoroughly after handling | A fundamental safety practice to prevent accidental ingestion or transfer of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is essential to ensure experimental accuracy and personal safety.
1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents.
-
Use a clean spatula and weighing paper or a weigh boat.
2. Dissolution:
-
Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.
3. Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
-
For long-term stability, it is recommended to keep peptides in a cool, dry environment, with many requiring refrigeration or freezing.[1]
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product: For small quantities of unused this compound, it may be permissible to dispose of it as non-hazardous solid waste, as its component "Sarcosine" is listed as eligible for trash disposal in some guidelines. However, it is crucial to consult and adhere to your institution's and local environmental regulations.
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in the appropriate laboratory waste stream.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsed containers can then typically be disposed of as regular laboratory glassware or plastic waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
